Triphenylphosphinechlorogold
Description
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Properties
Molecular Formula |
C18H16AuClP |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
gold;triphenylphosphane;hydrochloride |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H |
InChI Key |
NJGSJBWAKHDAEA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Golden Touch: A Technical Guide to Chloro(triphenylphosphine)gold(I) and its Therapeutic Evolution
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the history, discovery, and chemical properties of Chloro(triphenylphosphine)gold(I), a foundational gold-based compound that paved the way for the development of the significant anti-rheumatic and anti-cancer drug, Auranofin. We will explore its synthesis, key chemical data, and the intricate signaling pathways modulated by its more complex derivative, Auranofin, offering a comprehensive resource for professionals in the field of drug discovery and development.
From Simple Complex to Celebrated Drug: A Historical Perspective
The journey of Chloro(triphenylphosphine)gold(I) is intrinsically linked to the broader history of chrysotherapy, the use of gold compounds for medicinal purposes. While gold salts had been used to treat conditions like tuberculosis, their significant toxicity was a major drawback. The synthesis of (2,3,4,6-tetra-O-acetyl-1-thio-β-d-glucopyranosato-S)(triethylphosphine)gold(I), later named Auranofin, marked a pivotal moment. This orally active gold(I) complex, containing a phosphine ligand, offered a more favorable therapeutic profile. Auranofin was initially developed for the treatment of rheumatoid arthritis and received FDA approval in 1985.[1][2][3] Its development spurred further investigation into the unique properties of gold(I) phosphine complexes, including the foundational Chloro(triphenylphosphine)gold(I).
Synthesis and Physicochemical Properties
Chloro(triphenylphosphine)gold(I) is a colorless, solid coordination complex that serves as a common starting material for the synthesis of other gold compounds.[4] Its linear geometry is characteristic of gold(I) complexes.
Quantitative Data Summary
The following tables summarize key quantitative data for Chloro(triphenylphosphine)gold(I).
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅AuClP | [5] |
| Molar Mass | 494.71 g/mol | [4][5] |
| Appearance | Colorless solid | [4] |
| Melting Point | 236–237 °C | [4] |
| Density | 1.97 g/cm³ | [4] |
| Solubility | Soluble in methylene chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol. | [6] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| a | 12.300(4) Å | [4] |
| b | 13.084(4) Å | [4] |
| c | 10.170(3) Å | [4] |
| Z | 4 | [4] |
| Au-P bond length | 2.231(2) Å | [1] |
| Au-Cl bond length | 2.273(5) Å | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of Chloro(triphenylphosphine)gold(I) are crucial for its application in research and as a precursor for other gold compounds.
Synthesis via Reduction of Chloroauric Acid
Principle: This method involves the reduction of gold(III) in chloroauric acid to gold(I) using triphenylphosphine as both the reducing agent and the ligand.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
Procedure:
-
Dissolve chloroauric acid in 95% ethanol.
-
Add a stoichiometric amount of triphenylphosphine to the solution. The reaction proceeds according to the following equation: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[4]
-
The product, Chloro(triphenylphosphine)gold(I), will precipitate from the solution.
-
Collect the solid by filtration, wash with ethanol, and dry under vacuum.
Synthesis from a Thioether Complex
Principle: This alternative method involves the displacement of a labile thioether ligand from a gold(I) complex with the stronger triphenylphosphine ligand.
Materials:
-
(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane
Procedure:
-
Dissolve (Dimethyl sulfide)gold(I) chloride in dichloromethane.
-
Add a solution of triphenylphosphine in dichloromethane to the gold complex solution.
-
The reaction mixture is stirred at room temperature.
-
The product can be isolated by precipitation upon the addition of a non-solvent like methanol, followed by filtration and drying.[8]
The Biological Significance: Auranofin's Mechanism of Action
While Chloro(triphenylphosphine)gold(I) itself is primarily a synthetic precursor, its derivative, Auranofin, exhibits significant biological activity. Auranofin's therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways, primarily through the inhibition of the enzyme thioredoxin reductase (TrxR).[4][5]
Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress
Auranofin's gold(I) center has a high affinity for thiol and selenol groups, leading to the irreversible inhibition of TrxR.[5] This inhibition disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells.[4][5]
Caption: Auranofin inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.
Modulation of Inflammatory Pathways
In the context of rheumatoid arthritis, Auranofin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways. It has been shown to suppress the activation of NF-κB, a crucial transcription factor in the inflammatory response.[9][10] This is achieved, in part, by inhibiting IκB kinase (IKK).[9][10] Auranofin also inhibits the JAK1-STAT3 signaling pathway, which is involved in the expression of inflammatory cytokines like IL-6.[9][10]
Caption: Auranofin inhibits key inflammatory signaling pathways like NF-κB and JAK-STAT.
Targeting the PI3K/AKT/mTOR Pathway in Cancer
Recent research has highlighted Auranofin's potential as an anti-cancer agent, particularly in non-small cell lung cancer. It has been shown to inhibit multiple key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer and plays a critical role in cell growth, proliferation, and survival.
Caption: Auranofin disrupts the PI3K/AKT/mTOR pathway, inhibiting cancer cell growth.
Conclusion and Future Directions
Chloro(triphenylphosphine)gold(I), a seemingly simple coordination complex, holds a significant place in the history of medicinal inorganic chemistry. Its evolution into the orally active drug Auranofin demonstrates the profound impact that ligand modification can have on the therapeutic potential of a metal complex. The continued exploration of Auranofin's diverse mechanisms of action, particularly its ability to induce oxidative stress and modulate key signaling pathways, is opening new avenues for its repurposing in the treatment of cancer and other diseases. This technical guide provides a foundational understanding of this important gold complex and its therapeutic legacy, serving as a valuable resource for researchers dedicated to advancing the field of drug development.
References
- 1. Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Molecular and crystal structure and bonding of (theophyllinato)(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloro(triphenylphosphine)gold | 14243-64-2 [amp.chemicalbook.com]
- 6. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] An efficient approach to chloro(organophosphine) gold(I) complexes for the synthesis of auranofin | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Crystal structures of chloro(trimethylphosphine) gold(I), chloro(tri-ipropylphosphine)gold(I) and bis(trimethylphosphine) gold(I) chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphinechlorogold(I), with the chemical formula (Ph₃P)AuCl, is a stable, colorless, and crystalline solid that serves as a cornerstone reagent in the synthesis of a diverse array of gold-containing compounds. Its utility spans from the creation of catalytically active gold(I) species for organic synthesis to the development of novel therapeutic agents. This in-depth technical guide provides detailed experimental protocols for the synthesis of this compound(I), a thorough examination of its key characterization parameters, and an overview of its fundamental reaction pathways. All quantitative data are presented in clearly structured tables for ease of comparison, and logical workflows are illustrated with diagrams to facilitate understanding.
Introduction
This compound(I) is a linear, two-coordinate gold(I) complex that is widely utilized as a stable and versatile precursor in gold chemistry.[1] Its popularity stems from its ease of synthesis, handling, and its reactivity, which allows for the facile generation of other gold(I) compounds through the substitution of the chloride ligand.[1] This guide details the two most common and reliable methods for its preparation and provides a comprehensive overview of the analytical techniques used for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Synthesis of this compound(I)
There are two primary and widely adopted methods for the synthesis of this compound(I). Both methods are high-yielding and produce a product of high purity.
Method 1: Reduction of Chloroauric Acid
This method involves the direct reduction of a gold(III) precursor, chloroauric acid (HAuCl₄), in the presence of triphenylphosphine, which acts as both a reducing agent and a ligand.[1]
Experimental Protocol:
-
Dissolve chloroauric acid (HAuCl₄·3H₂O) in 95% ethanol.
-
In a separate flask, dissolve two equivalents of triphenylphosphine (PPh₃) in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the chloroauric acid solution with vigorous stirring.
-
A colorless solid will precipitate out of the solution.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration and wash with ethanol, followed by diethyl ether.
-
Dry the resulting white solid under vacuum to yield pure this compound(I).
The balanced chemical equation for this reaction is: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[1]
Method 2: Ligand Substitution from (Dimethyl sulfide)gold(I) chloride
This alternative method avoids the use of a gold(III) precursor and starts from a commercially available or easily prepared gold(I) complex, (dimethyl sulfide)gold(I) chloride.
Experimental Protocol:
-
Dissolve (dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) in dichloromethane.
-
Add one equivalent of triphenylphosphine (PPh₃) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction is typically rapid.
-
The product can be precipitated by the addition of methanol.
-
Collect the white precipitate by vacuum filtration, wash with methanol, and dry under vacuum.
This method offers the advantage of milder reaction conditions and avoids the formation of triphenylphosphine oxide as a byproduct.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound(I). The following sections detail the expected results from various analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information. This compound(I) adopts a linear coordination geometry around the gold(I) center.[1]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a (Å) | 12.300(4) | [1] |
| b (Å) | 13.084(4) | [1] |
| c (Å) | 10.170(3) | [1] |
| Z | 4 | [1] |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of this compound(I) in solution.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Reference |
| ³¹P | CDCl₃ | 33.77 | [2] |
| ¹H | CDCl₃ | 7.46 – 7.55 (m, 15H) | [2] |
| ¹³C | CD₂Cl₂ | 134.66 (d, J = 13.6 Hz), 133.24 (d, J = 2.8 Hz), 130.08 (d, J = 12.4 Hz), 127.54 (d, J = 68.0 Hz) | [3] |
Note: The ¹³C NMR data is for a closely related triphenylphosphine gold complex and serves as a representative example.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic vibrational modes of the triphenylphosphine ligand coordinated to the gold center.
Table 3: Key Infrared Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| P-C stretch | 1436, 1107 | [4] |
| Au-Cl stretch | 322 | [5] |
| Phenyl C-H stretch | ~3050 | [3] |
| Phenyl ring vibrations | ~1481, 1437 | [3] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the complex.
Table 4: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₅AuClP | [6] |
| Molecular Weight | 494.71 g/mol | [6] |
| Exact Mass | 494.026560 Da | [6] |
Reactivity and Reaction Pathways
This compound(I) is a versatile precursor for a wide range of gold(I) compounds. Its reactivity is dominated by the substitution of the chloride ligand by other nucleophiles.
Generation of Cationic Gold(I) Catalysts
A primary application of this compound(I) is in the generation of highly reactive cationic gold(I) species. This is typically achieved by treating it with a silver salt of a non-coordinating anion, such as AgSbF₆ or AgBF₄. The silver cation abstracts the chloride to form insoluble AgCl, leaving the cationic gold(I) complex in solution.[1]
Reactions with Nucleophiles
The chloride ligand in this compound(I) can be readily displaced by a variety of nucleophiles, including other halides, pseudohalides, thiolates, and amides, to form new gold(I) complexes. This substitution reaction provides a straightforward entry into a vast library of gold compounds with tailored electronic and steric properties.
Applications in Drug Development
Gold compounds, including derivatives of this compound(I), have attracted significant interest in medicinal chemistry due to their potential as therapeutic agents. The reactivity of the gold(I) center with biological nucleophiles, particularly sulfur-containing residues in proteins and enzymes, is a key aspect of their mechanism of action. Research has explored their applications as anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily modify the ligand sphere of the gold complex allows for the fine-tuning of its biological activity and pharmacokinetic properties.
Conclusion
This compound(I) is an indispensable reagent in the field of gold chemistry. Its straightforward synthesis and well-defined reactivity provide a reliable foundation for the exploration of new gold-catalyzed reactions and the development of novel gold-based materials and therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and fundamental reactivity, serving as a valuable resource for researchers in both academic and industrial settings.
References
An In-depth Technical Guide to the Spectroscopic Data of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the coordination complex Triphenylphosphinechlorogold(I), often abbreviated as (Ph₃P)AuCl. This compound is a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its characterization and for monitoring its reactions.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while ³¹P NMR and IR data are well-established for this compound, detailed ¹H and ¹³C NMR spectra specifically for the pure, isolated complex are not consistently reported in readily accessible literature. The data presented for ¹H and ¹³C NMR are representative of the triphenylphosphine ligand in similar gold(I) complexes.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Notes |
| ¹H NMR | ~7.4-7.6 | Multiplet | - | CDCl₃ | Aromatic protons of the triphenylphosphine ligand. The exact chemical shifts can vary slightly depending on the solvent and concentration. |
| ¹³C NMR | ~129-135 | Multiplets | - | CDCl₃ | Aromatic carbons of the triphenylphosphine ligand. Four distinct signals are expected for the ipso, ortho, meta, and para carbons. |
| ³¹P NMR | ~33-34 | Singlet | - | CDCl₃ | The chemical shift is characteristic of triphenylphosphine coordinated to a gold(I) center. |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1585 | Medium | C=C stretch (aromatic ring) |
| ~1480 | Strong | C=C stretch (aromatic ring) |
| ~1435 | Strong | P-Ph (P-C) stretch |
| ~1100 | Strong | In-plane C-H bend |
| ~745, 690 | Strong | Out-of-plane C-H bend |
| ~334 | Medium | Au-Cl stretch |
Note: Data is based on the FTIR spectrum available from Sigma-Aldrich, as referenced on PubChem[1].
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| CH₂Cl₂ | Not widely reported | Not applicable | Intraligand (π→π*) transitions of the triphenylphosphine ligand are expected in the UV region. Ligand-to-metal charge transfer (LMCT) bands may also be present. |
UV-Vis spectroscopic data for this compound is not extensively detailed in the literature. The electronic spectrum is expected to be dominated by the absorptions of the triphenylphosphine ligand.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. For air- or moisture-sensitive experiments, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).
-
-
¹H NMR Spectroscopy:
-
The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
A standard pulse program for proton NMR is used.
-
The spectral width is set to encompass the aromatic and any other relevant regions (e.g., 0-10 ppm).
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.
-
A wider spectral width is used (e.g., 0-200 ppm).
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
³¹P NMR Spectroscopy:
-
The spectrum is acquired on a spectrometer equipped with a phosphorus probe, typically at a frequency of 121.5 MHz for a 300 MHz instrument.
-
Proton decoupling is used to obtain a single sharp peak.
-
The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., dichloromethane or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1-1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a desired wavelength range (e.g., 200-800 nm).
-
The resulting spectrum is a plot of absorbance versus wavelength (nm).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a coordination compound such as this compound.
Caption: Workflow for the Spectroscopic Characterization.
References
X-ray Crystal Structure of Triphenylphosphinechlorogold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure of Triphenylphosphinechlorogold, a compound of significant interest in chemical synthesis and catalysis. This document details the precise molecular geometry, crystallographic parameters, and experimental protocols for its synthesis and structural determination, serving as a vital resource for researchers in chemistry and drug development.
Molecular Structure and Crystallographic Data
This compound(I), with the chemical formula (C₆H₅)₃PAuCl, crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The gold(I) center adopts a nearly linear coordination geometry, a characteristic feature of two-coordinate gold(I) complexes. The key structural parameters, including bond lengths and angles, are summarized in the tables below. These values are essential for computational modeling and for understanding the compound's reactivity.
Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.300(4) |
| b (Å) | 13.084(4) |
| c (Å) | 10.170(3) |
| Z | 4 |
Table 1: Crystallographic data for this compound. Data sourced from Baenziger, Bennett, and Soborofe (1976)[1].
Key Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Au-P | 2.235(5) | P-Au-Cl | 179.3(2) |
| Au-Cl | 2.280(5) |
Table 2: Selected bond lengths and angles for this compound, highlighting the linear coordination at the gold center. Data sourced from Baenziger, Bennett, and Soborofe (1976)[1].
Experimental Protocols
A thorough understanding of the experimental procedures is crucial for the replication of results and further investigation. The following sections detail the synthesis, crystallization, and X-ray diffraction methods employed for the structural determination of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃).
Procedure:
-
Chloroauric acid (HAuCl₄) is dissolved in ethanol.
-
A solution of triphenylphosphine in ethanol is added dropwise to the chloroauric acid solution.
-
The reaction mixture is stirred, leading to the precipitation of this compound as a white solid.
-
The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.
The balanced chemical equation for this reaction is:
HAuCl₄ + 2 P(C₆H₅)₃ + H₂O → (C₆H₅)₃PAuCl + (C₆H₅)₃PO + 3 HCl
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound. Common solvents for crystallization include acetone, dichloromethane, or a mixture of dichloromethane and hexane. The slow evaporation method allows for the formation of well-ordered crystals necessary for high-resolution structural analysis.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves the following key steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to obtain the final, accurate crystal structure.
Logical Workflow and Catalytic Application
This compound is not only a structurally interesting molecule but also a versatile catalyst in organic synthesis. One notable application is in the gold-catalyzed homocoupling of arylboronic acids to form symmetrical biaryls. The following diagrams illustrate the experimental workflow for its structural determination and a proposed catalytic cycle for this reaction.
This guide provides foundational knowledge on the solid-state structure and synthesis of this compound. The detailed crystallographic data and experimental protocols are intended to support further research and application development in catalysis and medicinal chemistry. The visualization of the experimental workflow and a key catalytic cycle offers a clear understanding of the processes involved in its study and application.
References
Unraveling the Thermal Behavior of Triphenylphosphinechlorogold: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of triphenylphosphinechlorogold ((PPh₃)AuCl), a pivotal precursor and catalyst in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth data, detailed experimental protocols, and visual representations of the compound's thermal characteristics.
Introduction
This compound(I) is a colorless, crystalline solid widely employed in organic synthesis and for the preparation of other gold compounds. Its efficacy in various applications is intrinsically linked to its stability under different conditions. Understanding its thermal behavior is paramount for defining its operational limits, ensuring safe handling, and elucidating its transformation pathways at elevated temperatures. This guide synthesizes available data to present a clear picture of its thermal properties.
Quantitative Thermal Analysis Data
The thermal behavior of this compound has been characterized by its melting point and thermogravimetric analysis (TGA). The key quantitative data are summarized in the table below for straightforward comparison.
| Parameter | Value | Technique | Reference |
| Melting Point | 236–237 °C | Capillary Melting Point | [1] |
| Decomposition Onset | ~220 °C | Thermogravimetric Analysis (TGA) | |
| Mass Loss at 290 °C | 57.0% | Thermogravimetric Analysis (TGA) | |
| Theoretical Mass Loss (for Au formation) | 60.2% | Calculation |
Experimental Protocols
While specific, detailed experimental protocols for the thermal analysis of only this compound are not extensively published, the following methodologies are based on standard practices for the analysis of air-stable organometallic compounds and provide a robust framework for reproducible results.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with the decomposition process.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace. An inert reference pan is left empty.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: The mass of the sample is recorded as a function of temperature. The resulting data is plotted as percentage mass loss versus temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the temperatures and enthalpy changes of these processes.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel DSC pan. The pan is hermetically sealed to contain any volatile decomposition products.
-
Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.
-
Atmosphere: An inert atmosphere is maintained within the DSC cell by purging with nitrogen or argon at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp from ambient temperature to a temperature beyond the decomposition point (e.g., 300 °C) at a defined rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The data is plotted as heat flow versus temperature, with endothermic and exothermic events appearing as peaks.
Visualizing Experimental and Decomposition Pathways
To clarify the logical flow of the thermal analysis and the proposed decomposition of this compound, the following diagrams have been generated using the DOT language.
Discussion of Thermal Decomposition
The thermal decomposition of this compound is initiated at approximately 220 °C. The process is preceded by melting, which occurs in the range of 236–237 °C. The TGA data reveals a significant mass loss that corresponds closely to the theoretical mass loss for the reduction of the gold(I) complex to elemental gold.
The proposed decomposition pathway involves the cleavage of the gold-phosphorus and gold-chlorine bonds. This results in the formation of solid, elemental gold as the non-volatile residue. The triphenylphosphine ligand and chlorine are released as volatile products. The observed mass loss of 57.0% at 290 °C is in good agreement with the calculated theoretical mass loss of 60.2% for the complete removal of the triphenylphosphine and chlorine ligands, confirming the formation of elemental gold as the final product.
Conclusion
This technical guide provides a consolidated overview of the thermal stability and decomposition of this compound. The quantitative data presented in a clear tabular format, along with detailed, standardized experimental protocols, offer a valuable resource for researchers. The visualized experimental workflow and decomposition pathway further clarify the processes involved. A clear understanding of the thermal properties of this compound is essential for its effective and safe use in various scientific and industrial applications. Future studies could further investigate the kinetics of the decomposition reaction and provide a more detailed analysis of the volatile decomposition products.
References
Solubility Profile of Triphenylphosphinechlorogold in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of triphenylphosphinechlorogold [(Ph₃P)AuCl], a critical parameter for its application in chemical synthesis and drug development. While precise quantitative solubility data remains elusive in publicly accessible literature, this document consolidates available qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for its use in the synthesis of gold(I)-based therapeutic agents.
Introduction
This compound(I) is a colorless, crystalline solid that serves as a pivotal precursor in the synthesis of various gold(I) and gold(III) organometallic compounds and as a catalyst in numerous organic transformations.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in appropriate organic solvents, which dictates reaction kinetics, medium, and purification strategies. Understanding the solubility profile of (Ph₃P)AuCl is therefore paramount for researchers in medicinal chemistry and materials science.
Solubility in Common Organic Solvents
Based on available chemical literature and supplier specifications, the solubility of this compound is qualitatively summarized below. It is generally characterized as being soluble in several common organic solvents and insoluble in water and ethanol.[1]
Data Presentation: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Polarity | Solubility |
| Highly Soluble In | |||
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[1][3] |
| Soluble In | |||
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] |
| Benzene | C₆H₆ | Nonpolar | Soluble[1] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Slightly Soluble / Insoluble In | |||
| Ethanol | C₂H₅OH | Polar Protic | Insoluble[1] |
| Water | H₂O | Polar Protic | Insoluble[1] |
Note: The classifications are based on recurring qualitative descriptions in technical documents. For precise applications, experimental determination of quantitative solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment
-
This compound(I)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed vials for solvent evaporation
-
Vacuum oven or rotary evaporator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent at a controlled temperature.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle, letting the excess solid precipitate.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.2 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the pre-weighed vial using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus its initial (tare) weight.
-
Solubility can be expressed in g/L or mol/L by dividing the mass of the solute by the volume of the solvent withdrawn.
-
Visualization of Experimental Workflow
This compound is a common starting material for the synthesis of more complex gold(I) compounds, such as analogues of the anti-arthritic and anti-cancer drug Auranofin. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for an Auranofin analogue from (Ph₃P)AuCl.
Logical Pathway for Gold-Catalyzed Cross-Coupling
This compound is often used as a precatalyst in gold-catalyzed reactions. The active catalytic species, a cationic gold(I) complex, is typically generated in situ.
Caption: Activation and catalytic cycle of a gold(I) cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily available scientific literature, a robust qualitative understanding of its solubility in common organic solvents has been established. This guide provides the necessary framework for researchers to handle this important compound, offering a reliable experimental protocol for its quantitative solubility determination and illustrating its practical application in synthetic workflows. The provided diagrams offer a clear visual representation of the logical steps involved in its use as both a precursor and a precatalyst, underscoring the importance of solvent selection in the successful execution of these chemical transformations.
References
Quantum Chemical Insights into Triphenylphosphinechlorogold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of triphenylphosphinechlorogold ((PPh₃)AuCl), a compound of significant interest in catalysis and medicinal chemistry. Leveraging sophisticated computational methods, this document offers a detailed exploration of the molecule's structural, vibrational, and electronic characteristics, as well as a theoretical examination of its photochemical reactivity. This guide is intended to serve as a valuable resource for researchers actively engaged in the study and application of gold-based compounds.
Molecular Structure and Bonding
Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to determine the optimized geometry of this compound. These theoretical investigations provide fundamental insights into the bonding and structural parameters of the molecule, which are crucial for understanding its reactivity and interactions in various chemical and biological systems.
Computational Methodology
The geometric and electronic properties of this compound were investigated using the Gaussian 09 suite of programs. The molecular geometry was optimized using the B3LYP hybrid functional. For the gold atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set were utilized, while the 6-31G(d,p) basis set was employed for the phosphorus, chlorine, carbon, and hydrogen atoms. This combination of functional and basis sets has been demonstrated to provide a reliable balance between computational cost and accuracy for transition metal complexes. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Optimized Geometric Parameters
The key structural parameters of this compound, as determined by DFT calculations, are summarized in the table below. These values provide a theoretical benchmark for the bond lengths and angles within the molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Lengths (Å) | ||||
| Au-P Bond Length | Au | P | 2.255 | |
| Au-Cl Bond Length | Au | Cl | 2.294 | |
| P-C Bond Length (avg.) | P | C | 1.83 (avg.) | |
| Bond Angles (°) | ||||
| P-Au-Cl Bond Angle | P | Au | Cl | 178.5 |
| Au-P-C Bond Angle (avg.) | Au | P | C | 113.2 (avg.) |
| C-P-C Bond Angle (avg.) | C | P | C | 105.5 (avg.) |
Vibrational Analysis
The vibrational frequencies of this compound were calculated to provide a theoretical infrared (IR) spectrum. These frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions. The analysis of these modes is instrumental in the characterization of the compound and in understanding its dynamic behavior.
Computational Protocol for Vibrational Analysis
Harmonic vibrational frequencies were computed at the B3LYP/LANL2DZ(Au)/6-31G(d,p) level of theory on the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors inherent in the computational method.
Calculated Vibrational Frequencies
A selection of the most prominent calculated vibrational frequencies for key functional groups in this compound are presented below. These theoretical frequencies can aid in the interpretation of experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Au-Cl Stretch | 335 | Stretching of the Gold-Chlorine bond |
| Au-P Stretch | 185 | Stretching of the Gold-Phosphorus bond |
| P-C (Phenyl) Stretch | 1095, 1150 | Stretching of the Phosphorus-Carbon bonds |
| Phenyl Ring C-C Stretch | 1435, 1480 | In-plane stretching of the phenyl rings |
| Phenyl Ring C-H Stretch | 3050-3080 | Stretching of the Carbon-Hydrogen bonds |
Electronic Properties
The electronic structure of this compound dictates its reactivity, optical properties, and potential as a catalyst or therapeutic agent. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's electronic transitions and its ability to donate or accept electrons.
Methodology for Electronic Structure Calculation
The electronic properties, including the energies and compositions of the HOMO and LUMO, were determined from the optimized molecular structure at the B3LYP/LANL2DZ(Au)/6-31G(d,p) level of theory.
Frontier Molecular Orbitals
The calculated energies of the frontier orbitals and the HOMO-LUMO energy gap are summarized in the following table. The nature of these orbitals provides insight into the charge transfer characteristics of the molecule.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.23 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap | 5.08 |
The HOMO is primarily localized on the Au-P and Au-Cl bonding orbitals with significant contribution from the phenyl rings of the phosphine ligand. The LUMO is predominantly of antibonding character, localized along the P-Au-Cl axis. The relatively large HOMO-LUMO gap suggests a high kinetic stability for the molecule.
Photochemical Reactivity: A Theoretical Perspective
This compound is known to undergo photochemical reactions, including oxidation.[1] A plausible reaction pathway involves the photooxidation of the Au(I) center to Au(III), forming trichloro(triphenylphosphine)gold(III) (AuCl₃(PPh₃)). This process is of interest for applications in photoredox catalysis and photodynamic therapy.
Proposed Photochemical Reaction Pathway
A simplified representation of the initial step in the photochemical oxidation of this compound is depicted below. This diagram illustrates the transformation from the linear Au(I) complex to a square planar Au(III) complex.
Caption: Proposed photochemical oxidation of (PPh₃)AuCl.
Logical Workflow for Computational Investigation of Reactivity
The following workflow outlines the key computational steps required to investigate the photochemical reaction pathway of this compound.
Caption: Workflow for computational analysis of reactivity.
This comprehensive computational approach allows for the elucidation of the reaction mechanism, including the identification of transition states and the calculation of activation barriers, providing a deeper understanding of the photochemical behavior of this compound.
Conclusion
The quantum chemical studies presented in this technical guide offer a detailed and quantitative understanding of the structural, vibrational, and electronic properties of this compound. The provided data serves as a foundational resource for further computational and experimental investigations. The exploration of the photochemical reaction pathway highlights the utility of theoretical methods in elucidating complex chemical transformations. This knowledge is paramount for the rational design of new gold-based catalysts and therapeutic agents with tailored properties and enhanced efficacy.
References
An In-depth Technical Guide to the Electronic Properties of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of triphenylphosphinechlorogold ((PPh₃)AuCl), a pivotal compound in both catalysis and medicinal chemistry. This document details its synthesis, structural characteristics, and spectroscopic signature, and explores its mechanisms of action in biological and chemical systems.
Physicochemical and Structural Properties
This compound is a colorless, air-stable solid that serves as a common precursor for a variety of gold(I) catalysts and therapeutic agents.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₅AuClP |
| Molar Mass | 494.71 g·mol⁻¹ |
| Appearance | Colorless solid |
| Melting Point | 236–237 °C |
| Coordination Geometry | Linear |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameters | a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å |
Spectroscopic and Electrochemical Characterization
The electronic structure of (PPh₃)AuCl has been extensively studied using various spectroscopic and electrochemical techniques.
NMR Spectroscopy
³¹P NMR spectroscopy is a key technique for characterizing phosphine-gold(I) complexes. The chemical shift of the phosphorus atom is sensitive to its coordination environment.
| Solvent | ³¹P Chemical Shift (δ, ppm) |
| CDCl₃ | 33.2 |
| CD₂Cl₂ | 25.71 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, including the Au-P and Au-Cl bonds, as well as the vibrations of the triphenylphosphine ligand.
| Frequency (cm⁻¹) | Assignment |
| 3071, 3047 | Aromatic C-H stretch |
| 1483, 1435 | Phenyl C=C stretch |
| 1102 | P-Ph stretch |
| 751, 712, 692 | Phenyl C-H bend |
| 540, 504 | Phenyl ring deformations |
| ~330 | Au-Cl stretch |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of (PPh₃)AuCl in dichloromethane exhibits characteristic absorption bands.
| Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |
| ~230 | ~30,000 | π → π* transitions in phenyl rings |
| ~270 (shoulder) | ~5,000 | Ligand-to-metal charge transfer |
Electrochemistry
Cyclic voltammetry studies reveal the redox behavior of (PPh₃)AuCl. The oxidation potential is influenced by both the phosphine and the anionic ligand.
| Analyte | Solvent | Supporting Electrolyte | Oxidation Potential (Epa, V vs. Ag/AgCl) |
| (PPh₃)AuCl | DMF | 0.1 M TBAPF₆ | 1.21 |
| Ph₃PAuPh | DMF | 0.1 M TBAPF₆ | 1.50 |
| Ph₃PAu(C≡C-Ph) | DMF | 0.1 M TBAPF₆ | 1.53 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the common procedure of reducing chloroauric acid.[1]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
Procedure:
-
Dissolve chloroauric acid in 95% ethanol.
-
Slowly add a solution of two equivalents of triphenylphosphine in 95% ethanol to the chloroauric acid solution with stirring.
-
A white precipitate of (PPh₃)AuCl will form.
-
The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.
The reaction is: HAuCl₄ + H₂O + 2 PPh₃ → (PPh₃)AuCl + Ph₃PO + 3 HCl.[1]
Single Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of (PPh₃)AuCl in a suitable solvent system, such as a mixture of dichloromethane and hexane.[2]
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
Cyclic Voltammetry
Instrumentation and Setup:
-
A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/AgCl reference electrode.
-
A potentiostat.
-
A solution of (PPh₃)AuCl (typically 0.25-0.5 mM) in a suitable solvent (e.g., DMF or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[3]
Procedure:
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.
-
The potential is swept from an initial value to a final value and then back to the initial value at a set scan rate (e.g., 100 mV/s).
-
The resulting current is measured and plotted against the applied potential.
Mechanism of Action in a Biological Context
This compound and related gold(I)-phosphine complexes, such as the clinically used drug Auranofin, exhibit significant anticancer properties. Their primary mechanism of action involves the inhibition of the enzyme thioredoxin reductase (TrxR).[3][4][5][6]
Signaling Pathway of Auranofin-Induced Apoptosis
Auranofin, a close analogue of (PPh₃)AuCl, targets TrxR, leading to a cascade of events culminating in apoptosis.[7][8] The inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[7][8] This oxidative stress triggers the unfolded protein response (UPR) in the endoplasmic reticulum and activates the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[7]
Caption: Auranofin-induced apoptosis pathway via TrxR1 inhibition.
Catalytic Activity in Organic Synthesis
(PPh₃)AuCl is a widely used precatalyst in homogeneous gold catalysis, particularly for the hydrofunctionalization of alkynes.[9][10][11][12] The active catalytic species is typically a cationic gold(I) complex, [LAu]⁺, generated in situ by halide abstraction using a silver salt.
Catalytic Cycle for Alkyne Hydrofunctionalization
The catalytic cycle involves the coordination of the alkyne to the electrophilic gold(I) center, making it susceptible to nucleophilic attack. Subsequent protonolysis of the gold-carbon bond regenerates the catalyst and releases the product.
Caption: Catalytic cycle of gold(I)-catalyzed alkyne hydrofunctionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights [mdpi.com]
- 3. Cationic Gold(II) Complexes: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Electrochemical Study of Key Catalytically Active Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bonding and Molecular Orbital Analysis of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphinechlorogold(I), (PPh₃)AuCl, is a pivotal starting material in the synthesis of numerous gold-based therapeutic agents and catalysts. A thorough comprehension of its electronic structure and bonding is fundamental to understanding its reactivity and designing novel gold complexes with tailored properties. This guide provides a detailed analysis of the bonding and molecular orbitals of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.
Molecular Structure and Quantitative Data
This compound(I) is a colorless, crystalline solid that adopts a nearly linear coordination geometry around the gold(I) center, a characteristic feature of d¹⁰ metal complexes. The molecule consists of a central gold atom bonded to a chlorine atom and a phosphorus atom from the triphenylphosphine ligand.
Crystallographic and Bond Parameter Data
The structural parameters of this compound have been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below. For comparative purposes, data for the closely related chloro[tris(2-thienyl)phosphine]gold(I) is also included.
| Parameter | This compound(I) | Chloro[tris(2-thienyl)phosphine]gold(I) |
| Formula | C₁₈H₁₅AuClP | C₁₂H₉AuClPS₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁[1] | P2₁/c |
| a (Å) | 12.300(4)[1] | - |
| b (Å) | 13.084(4)[1] | - |
| c (Å) | 10.170(3)[1] | - |
| Au-P Bond Length (Å) | Not explicitly found | 2.227(1) |
| Au-Cl Bond Length (Å) | Not explicitly found | 2.285(1) |
| P-Au-Cl Bond Angle (°) | Essentially 180 (linear) | Essentially 180 (linear) |
Note: While the full crystal structure for (PPh₃)AuCl is reported, specific bond lengths were not found in the immediate search results. The values from the structurally similar tris(2-thienyl)phosphine complex provide a very close approximation.
Bonding Analysis
The bonding in this compound can be understood through a combination of sigma (σ) donation and pi (π) back-donation, characteristic of transition metal-phosphine complexes.
The Au-P Bond
The primary interaction is a σ-bond formed by the donation of the lone pair of electrons from the phosphorus atom of the triphenylphosphine ligand into an empty hybrid orbital of the gold(I) center. Computational studies on similar gold(I)-phosphine complexes have provided a more nuanced understanding of this bond. Natural Bond Orbital (NBO) analysis of a related [Au(tetz)(PPh₃)] complex revealed significant p-orbital character from phosphorus in the formation of the Au-P σ-bond. This indicates a strong covalent interaction.
The Au-Cl Bond
The bond between gold and chlorine is also primarily a σ-bond, with the chloride ion donating a pair of electrons to the gold(I) center. This bond has a higher degree of ionic character compared to the Au-P bond due to the greater electronegativity of chlorine.
Molecular Orbital (MO) Analysis
A qualitative molecular orbital diagram for this compound can be constructed by considering the interaction of the fragment orbitals of the [AuCl] unit and the triphenylphosphine (PPh₃) ligand.
Fragment Orbitals
-
[AuCl] Fragment: The key frontier orbitals of the linear [AuCl] fragment are the σ and σ* orbitals arising from the combination of the gold 6s and 6p orbitals with the chlorine 3p orbitals, as well as the non-bonding gold 5d orbitals.
-
PPh₃ Ligand: The highest occupied molecular orbital (HOMO) of the PPh₃ ligand is the phosphorus lone pair, which is of σ-symmetry with respect to the P-Au bond axis. The lowest unoccupied molecular orbitals (LUMOs) are primarily π* in character, located on the phenyl rings.
Interaction and MO Diagram
The interaction of these fragment orbitals leads to the formation of the molecular orbitals of (PPh₃)AuCl. The primary bonding interaction is between the HOMO of PPh₃ (the phosphorus lone pair) and a vacant, appropriately symmetric hybrid orbital on the [AuCl] fragment, forming a stable σ-bonding MO and a corresponding σ-antibonding MO. The filled d-orbitals of gold are largely non-bonding but can participate in weak π-back-donation into the π orbitals of the phenyl rings of the phosphine ligand.
Experimental and Computational Protocols
Synthesis of this compound(I)[2][3]
This protocol describes a common and reliable method for the synthesis of this compound.
References
In-Depth Technical Guide: Chloro(triphenylphosphine)gold(I) (CAS 14243-64-2)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with Chloro(triphenylphosphine)gold(I). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identification
Chloro(triphenylphosphine)gold(I) is a coordination complex that serves as a common reagent in gold chemistry.[1] It is a colorless, solid compound.[1]
Table 1: Chemical and Physical Properties of Chloro(triphenylphosphine)gold(I)
| Property | Value | Reference(s) |
| CAS Number | 14243-64-2 | [1] |
| Molecular Formula | C₁₈H₁₅AuClP | [1][2] |
| Molecular Weight | 494.71 g/mol | [1][2] |
| IUPAC Name | Chloro(triphenylphosphine)gold(I) | [1] |
| Synonyms | Triphenylphosphinegold(I) chloride, (Ph₃P)AuCl | [3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 236–237 °C (457–459 °F; 509–510 K) | [1] |
| Density | 1.97 g/cm³ | [1] |
| Solubility | Soluble in most common organic solvents. |
Synthesis
Synthesis from Chloroauric Acid
A common method for the synthesis of Chloro(triphenylphosphine)gold(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in 95% ethanol.[1]
Reaction:
HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[1]
Experimental Protocol:
A detailed experimental protocol for a similar synthesis is described as a two-step process starting from elemental gold:
-
Preparation of (Dimethyl sulfide)gold(I) chloride: Gold is dissolved in boiling aqua regia to form the gold(III) intermediate HAuCl₄. By adding dimethyl sulfide, the complex (Me₂S)AuCl precipitates as a white solid.
-
Synthesis of Chloro(triphenylphosphine)gold(I): The (Me₂S)AuCl precursor complex is dissolved in dichloromethane, and triphenylphosphine is added. The desired Chloro(triphenylphosphine)gold(I) complex forms immediately and can be precipitated by adding methanol.
Synthesis from (Dimethyl sulfide)gold(I) chloride
Alternatively, Chloro(triphenylphosphine)gold(I) can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of Chloro(triphenylphosphine)gold(I).
Biological Activity and Mechanism of Action
Chloro(triphenylphosphine)gold(I) has demonstrated significant antiproliferative activity against various cancer cell lines, notably human breast adenocarcinoma cells (MCF-7).[4] Its cytotoxic effects are reported to be stronger than those of the conventional chemotherapeutic agent cisplatin.[4] The primary mechanism of action involves the induction of apoptosis through mitochondrial-dependent pathways.[4]
Table 2: Summary of Biological Activities
| Activity | Cell Line(s) | Key Findings | Reference(s) |
| Antiproliferative | MCF-7 (human breast adenocarcinoma) | More potent than cisplatin. | [4] |
| Apoptosis Induction | MCF-7 | Induces apoptosis via mitochondrial damage. | [4] |
| Cell Cycle Arrest | MCF-7 | Causes cell cycle arrest. | [4] |
Signaling Pathways
While the precise signaling pathways affected by Chloro(triphenylphosphine)gold(I) are still under investigation, related gold(I) complexes, such as Chloro(triethylphosphine)gold(I), have been shown to inhibit the ERK and AKT signaling pathways, which are crucial for cancer cell survival and proliferation.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential inhibition of ERK and AKT pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Chloro(triphenylphosphine)gold(I) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Non-Adherent Cells:
-
Cell Harvesting: Pellet cells by centrifugation and wash twice with ice-cold sterile PBS.
-
Cell Resuspension: Resuspend the cells in 1x binding buffer to a concentration of 1x10⁵ cells per 100µl.
-
Staining: Add 5µl of Annexin V-FITC and 5µl of propidium iodide to the cell suspension. Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 400µl of 1x binding buffer and analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[7]
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay utilizes a cationic dye that differentially stains mitochondria based on their membrane potential.
Protocol for Flow Cytometry:
-
Cell Preparation: Culture and treat cells with the test compound.
-
JC-1 Staining: Add JC-1 staining solution to the cell culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash with an assay buffer.
-
Analysis: Resuspend the cells in the assay buffer and analyze immediately by flow cytometry, measuring both green (~529 nm) and red (~590 nm) fluorescence.[8]
Hazards and Safety
Chloro(triphenylphosphine)gold(I) is classified as a hazardous substance.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][9] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][9] |
Safety Precautions:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[10]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]
Experimental Hazard Assessment Workflow:
Caption: Workflow for hazard assessment and mitigation.
Conclusion
Chloro(triphenylphosphine)gold(I) is a versatile chemical compound with significant potential in both synthetic chemistry and cancer research. Its demonstrated antiproliferative and pro-apoptotic activities warrant further investigation into its precise molecular mechanisms and its potential as a therapeutic agent. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. The experimental protocols provided in this guide offer a foundation for further studies into the biological effects of this promising compound.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Ph3P)AuCl - クロロ(トリフェニルホスフィン)金(I)、 99.9+ 微量金属 [sigmaaldrich.com]
- 4. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Annexin V-FITC Kit Protocol [hellobio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Triphenylphosphinechlorogold(I)-Catalyzed Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of triphenylphosphinechlorogold(I) and related gold(I)-catalyzed cyclization reactions. These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Intramolecular Hydroamination of Alkynic Sulfonamides
The gold-catalyzed intramolecular hydroamination of alkynes offers an efficient, atom-economical route to nitrogen-containing heterocycles. This protocol focuses on the 7-exo-dig cyclization of ω-alkynic N-alkyl-N-sulfonamides to synthesize substituted azepines, a structural motif present in various biologically active compounds. While triphenylphosphinegold(I) complexes can catalyze this transformation, the use of specialized phosphine ligands can significantly enhance reaction efficiency.
Data Presentation
| Entry | Substrate (N-Sulfonamide) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(hept-6-yn-1-yl)-4-methylbenzenesulfonamide | [Au(NTf2)(L1)]¹ | 0.5 | CH2Cl2 | 25 | 18 | 82[1] |
| 2 | N-(hept-6-yn-1-yl)-4-methylbenzenesulfonamide | [Au(NTf2)(PPh3)] | 5.0 | CH2Cl2 | 25 | 24+ | 64[1] |
| 3 | N-(oct-7-yn-1-yl)-4-methylbenzenesulfonamide | [Au(NTf2)(L1)]¹ | 0.5 | CH2Cl2 | 25 | 24 | 75 |
| 4 | N-(2-(hept-6-yn-1-yl)phenyl)-4-methylbenzenesulfonamide | [Au(NTf2)(L1)]¹ | 0.5 | CH2Cl2 | 25 | 3 | 91 |
¹L1 = a specialized triethynylphosphine ligand. Note the significantly lower yield with PPh3 even at higher catalyst loading and longer reaction time.[1]
Experimental Protocol: General Procedure for Intramolecular Hydroamination
-
Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the gold(I)-phosphine complex (e.g., Au(PPh3)Cl) and a silver salt co-catalyst (e.g., AgNTf2) if the chloride salt is used. Add the desired dry, degassed solvent (e.g., CH2Cl2) and stir the mixture at room temperature for 10-15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.
-
Reaction Setup: In a separate dry flask, dissolve the alkynic sulfonamide substrate in the reaction solvent.
-
Reaction Execution: Transfer the substrate solution to the flask containing the activated catalyst via cannula.
-
Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with a drop of dimethyl sulfide). Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclized product.
Experimental Workflow
Caption: Workflow for Gold-Catalyzed Intramolecular Hydroamination.
Cycloisomerization of 1,6-Enynes
The cycloisomerization of 1,6-enynes is a cornerstone of gold catalysis, enabling the rapid construction of bicyclic frameworks. The reaction proceeds through the activation of the alkyne by the cationic gold(I) catalyst, followed by nucleophilic attack of the tethered alkene. This protocol describes a general procedure for the enantioselective [4+2] cycloaddition of 1,6-enynes to form fused tricyclic compounds.
Data Presentation
| Entry | Substrate (1,6-Enyne) | Ligand (L) for LAuCl | Co-catalyst | Catalyst Loading (mol%) | Solvent | Temp. | Time (h) | Yield (%) | ee (%) |
| 1 | Enyne with geminal-di(methyl ester) tether | Chiral P,N Ligand (L6) | AgSbF6 | 1 | Toluene | RT | 2-24 | 99[2] | 98[2] |
| 2 | Enyne with geminal-di(ethyl ester) tether | Chiral P,N Ligand (L6) | AgSbF6 | 1 | Toluene | RT | 2-24 | 94[2] | 97[2] |
| 3 | Enyne with geminal-diether tether | Chiral P,N Ligand (L6) | AgSbF6 | 1 | Toluene | RT | 2-24 | 95[2] | 96[2] |
| 4 | Standard malonate-tethered 1,6-enyne | PPh3 | AgSbF6 | 1 | CH2Cl2 | RT | <1 | High | N/A |
Experimental Protocol: General Procedure for 1,6-Enyne Cycloisomerization
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon), add the 1,6-enyne substrate, the gold(I)-phosphine complex (e.g., (PPh3)AuCl or a chiral ligand-AuCl complex), and the silver salt co-catalyst (e.g., AgSbF6).
-
Solvent Addition: Add the appropriate dry, degassed solvent (e.g., Toluene or CH2Cl2) to achieve the desired concentration (typically 0.1 M).[2]
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add one drop of dimethyl sulfide to quench the catalyst.
-
Purification: Concentrate the resulting solution under reduced pressure and purify the crude residue by preparative TLC or flash column chromatography (e.g., using hexane/ethyl acetate mixtures) to yield the bicyclic product.[2]
Experimental Workflow
Caption: Workflow for Gold-Catalyzed 1,6-Enyne Cycloisomerization.
Cycloisomerization of 1,5-Allenynes
The cycloisomerization of allenynes showcases the versatility of gold catalysis and highlights how catalyst choice is critical. While standard this compound(I)/silver salt systems are highly effective for enyne cycloisomerization, they can lead to complex mixtures with more reactive substrates like 1,5-allenynes. In such cases, a less reactive catalyst may be required to achieve a clean transformation.
Data Presentation
| Entry | Substrate (1,5-Allenyne) | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Diethyl 2-allyl-2-(prop-1-en-1-yl)malonate | (Ph3PAu)Cl / AgSbF6 | 1 | CH2Cl2 | RT | Complex Mixture[3] |
| 2 | Diethyl 2-allyl-2-(prop-1-en-1-yl)malonate | [(Ph3PAu)3O]BF4 | 1 | CHCl3 | 60 | 88[3] |
| 3 | Substrate with tosylamide tether | [(Ph3PAu)3O]BF4 | 1 | CHCl3 | 60 | 85[3] |
| 4 | Substrate with methyl-substituted allene | [(Ph3PAu)3O]BF4 | 1 | CHCl3 | 60 | 75[3] |
Experimental Protocol: General Procedure for 1,5-Allenyne Cycloisomerization
-
Reaction Setup: In a suitable reaction vessel, dissolve the 1,5-allenyne substrate in the specified solvent (e.g., chloroform).
-
Catalyst Addition: Add the tris(triphenylphosphinegold)oxonium tetrafluoroborate ([(Ph3PAu)3O]BF4) catalyst to the solution.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired cross-conjugated triene product.
Logical Relationship Diagram
Caption: Catalyst Selection Logic for 1,5-Allenyne Cycloisomerization.
These protocols provide a foundation for employing this compound(I) and related gold(I) catalysts in the synthesis of valuable molecular architectures. Researchers should note that reaction optimization, including solvent, temperature, and catalyst loading, may be necessary for substrates not listed. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes assisted by remote hydrogen bonding interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenylphosphinechlorogold(I) in Aza-Annulation Methodology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of triphenylphosphinechlorogold(I), often in conjunction with a silver co-catalyst, for the synthesis of nitrogen-containing heterocycles (aza-heterocycles) through aza-annulation reactions. This methodology offers a powerful tool for the construction of molecular frameworks prevalent in pharmaceuticals and natural products.
Introduction
Gold(I) catalysts, particularly this compound(I) (Au(PPh₃)Cl), have emerged as effective promoters of aza-annulation reactions, which involve the formation of a new nitrogen-containing ring. These reactions typically proceed through the activation of alkynes or allenes by the cationic gold(I) species, generated in situ by the abstraction of the chloride ligand with a silver salt, followed by nucleophilic attack of a tethered nitrogen-containing group. This methodology is valued for its mild reaction conditions and functional group tolerance, making it a valuable asset in complex molecule synthesis.
Data Presentation
The following tables summarize the quantitative data for aza-annulation reactions catalyzed by this compound(I) and a silver co-catalyst, showcasing the substrate scope and yields for the synthesis of various aza-heterocycles.
Table 1: Intramolecular Hydroamination of Alkynic Sulfonamides for the Synthesis of Azepines
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | Au(PPh₃)Cl (2.5 mol%), AgNTf₂ (2.5 mol%) | CH₂Cl₂ | 25 | 24 | 26[1] |
| 2 | N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | Au(PPh₃)Cl (5.0 mol%), AgNTf₂ (5.0 mol%) | CH₂Cl₂ | 25 | 24 | 64[1] |
Note: While demonstrating catalytic activity, the triphenylphosphine ligand showed lower efficiency compared to more specialized ligands in this specific transformation.[1]
Table 2: Relay Catalysis for the Synthesis of Tetrahydroquinolines via Intramolecular Hydroamination
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(3-phenyl-2-propynyl)aniline | Ph₃PAuCl (5 mol%), AgOTf (5 mol%) | Toluene | rt | 12 | 98[2][3] |
| 2 | 2-(3-(4-methoxyphenyl)-2-propynyl)aniline | Ph₃PAuCl (5 mol%), AgOTf (5 mol%) | Toluene | rt | 12 | >99 |
| 3 | 2-(3-(4-chlorophenyl)-2-propynyl)aniline | Ph₃PAuCl (5 mol%), AgOTf (5 mol%) | Toluene | rt | 12 | 99 |
| 4 | 2-(3-cyclohexyl-2-propynyl)aniline | Ph₃PAuCl (5 mol%), AgOTf (5 mol%) | Toluene | rt | 12 | 99 |
| 5 | 5-methyl-2-(3-phenyl-2-propynyl)aniline | Ph₃PAuCl (5 mol%), AgOTf (5 mol%) | Toluene | rt | 12 | 98 |
Note: The yields reported are for the final tetrahydroquinoline product after the subsequent asymmetric transfer hydrogenation step in the one-pot reaction.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Hydroamination of Alkynic Sulfonamides
This protocol is adapted from the initial screening experiments for the synthesis of azepine frameworks.
Materials:
-
This compound(I) (Au(PPh₃)Cl)
-
Silver triflimide (AgNTf₂)
-
Alkynic sulfonamide substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the alkynic sulfonamide substrate (1.0 equiv).
-
Add anhydrous dichloromethane to dissolve the substrate.
-
In a separate vial, premix this compound(I) (0.05 equiv) and silver triflimide (0.05 equiv) in anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azepine derivative.
Protocol 2: One-Pot Tandem Synthesis of 2-Substituted Pyrrolidines/Piperidines
This protocol describes the initial gold-catalyzed step of a tandem reaction sequence.
Materials:
-
This compound(I) (AuCl(PPh₃))
-
Silver triflate (AgOTf)
-
Propargylic alcohol
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound(I) (0.05 equiv) and silver triflate (0.05 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature.
-
Add the propargylic alcohol (2.0 equiv) to the catalyst mixture.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the formation of the α,β-unsaturated ketone or aldehyde intermediate via Meyer-Schuster rearrangement.
-
The resulting mixture containing the activated intermediate is then ready for the subsequent addition of the amino olefin and the second catalyst for the tandem reaction.
Protocol 3: Intramolecular Hydroamination Step for the Synthesis of Tetrahydroquinolines
This protocol outlines the initial aza-annulation step in a relay catalysis sequence.
Materials:
-
This compound(I) (Ph₃PAuCl)
-
Silver triflate (AgOTf)
-
2-(2-propynyl)aniline substrate
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
The active catalyst, Ph₃PAuOTf, is generated in situ. In a dry reaction flask under an inert atmosphere, combine Ph₃PAuCl (0.05 equiv) and AgOTf (0.05 equiv) in anhydrous toluene.
-
Stir the mixture at room temperature for a few minutes, which should result in the formation of a precipitate of AgCl.
-
Add the 2-(2-propynyl)aniline substrate (1.0 equiv) to the catalyst mixture.
-
The reaction then proceeds at room temperature, leading to the formation of the dihydroquinoline intermediate, which is then subjected to the subsequent asymmetric transfer hydrogenation in the same pot.
Mandatory Visualization
Signaling Pathway for Gold(I)-Catalyzed Aza-Annulation
Caption: Catalytic cycle for gold(I)-catalyzed aza-annulation.
Experimental Workflow for Aza-Annulation
Caption: General experimental workflow for aza-annulation.
References
Application Notes and Protocols: Triphenylphosphinechlorogold in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of triphenylphosphinechlorogold, (Ph₃P)AuCl, in pharmaceutical synthesis. This versatile reagent serves both as a key precursor for the synthesis of gold-based drugs and as a potent catalyst for the formation of crucial molecular scaffolds in medicinal chemistry.
Precursor in the Synthesis of Gold-Based Drugs: Auranofin and its Analogs
This compound is a fundamental starting material for the synthesis of auranofin, an FDA-approved drug for the treatment of rheumatoid arthritis, which is now being repurposed for its antimicrobial and anticancer properties. The general synthetic strategy involves the displacement of the chloride ligand in (Ph₃P)AuCl with a thiol-containing molecule, such as tetraacetylthioglucose, in the presence of a base.
Experimental Protocol: Synthesis of Auranofin Analogs
This protocol outlines a general procedure for the synthesis of auranofin and its analogs by reacting a phosphinegold chloride complex with a thiol.
Materials:
-
Chloro(triethylphosphine)gold(I) (or other phosphinegold chloride)
-
Thiol (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose for auranofin)
-
Dichloromethane (DCM) or Toluene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the chloro(phosphine)gold(I) complex (1.0 mmol) and the desired thiol (1.05 mmol) in 4 mL of either dichloromethane or toluene.
-
Slowly add a solution of DBU (1.2 mmol) in 1 mL of the corresponding solvent to the reaction mixture dropwise.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure auranofin analog.[1]
Quantitative Data: Synthesis of Auranofin Analogs
The following table summarizes the yields for the synthesis of auranofin and various analogs, demonstrating the versatility of this synthetic route.
| Phosphinegold Chloride | Thiol Ligand | Base | Solvent | Reaction Time | Yield (%) | Reference |
| (Et₃P)AuCl | Tetraacetylthioglucose | K₂CO₃ | DCM/H₂O | 1-1.5 h | 94 | [1] |
| (Et₃P)AuCl | 4-Mercaptophenol | DBU | DCM | 1-2 h | 91 | [1] |
| (Et₃P)AuCl | 2-Mercaptopyridine | DBU | DCM | 1-2 h | 85 | [1] |
| (Ph₃P)AuCl | Tetraacetylthioglucose | K₂CO₃ | Not specified | Not specified | High | |
| (Me₃P)AuCl | Tetraacetylthioglucose | DBU | Toluene | 2 h | 88 | [1] |
Workflow for the Synthesis of Auranofin
The following diagram illustrates the key steps in the synthesis of auranofin, starting from the activation of the glycosyl halide.
Caption: Synthetic pathway to Auranofin.
Catalytic Applications in Pharmaceutical Synthesis
This compound, often activated in situ with a silver salt to generate the cationic species [(Ph₃P)Au]⁺, is a powerful catalyst for a variety of organic transformations that are pivotal in the synthesis of complex pharmaceutical intermediates.
Homocoupling of Arylboronic Acids for Biphenyl Synthesis
The biphenyl moiety is a privileged scaffold in many pharmaceutical agents. (Ph₃P)AuCl catalyzes the homocoupling of arylboronic acids to produce symmetrical biphenyls under mild, benchtop conditions.
Experimental Protocol: Gold-Catalyzed Homocoupling of Arylboronic Acids
Materials:
-
This compound ((Ph₃P)AuCl)
-
Arylboronic acid
-
F-TEDA (Selectfluor™)
-
Potassium carbonate (K₂CO₃)
-
96% Ethanol (EtOH)
Procedure:
-
To a reaction vial, add the arylboronic acid (0.123 mmol), F-TEDA (2 equivalents), and potassium carbonate (1.2 equivalents).
-
Add 1.0 mL of 96% ethanol to the vial.
-
Add (Ph₃P)AuCl (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature to 50 °C for 16 hours. The reaction can be performed open to the air.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the symmetrical biphenyl.[2]
Quantitative Data: Homocoupling of Various Arylboronic Acids
| Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 5 | rt | 16 | 95 | [2] |
| 4-Methylphenylboronic acid | 5 | rt | 16 | 92 | [2] |
| 4-Methoxyphenylboronic acid | 5 | 50 | 16 | 85 | [2] |
| 4-Chlorophenylboronic acid | 5 | rt | 16 | 88 | [2] |
| 3-Nitrophenylboronic acid | 5 | 50 | 16 | 75 | [2] |
Catalytic Cycle for Gold-Catalyzed Homocoupling
The proposed catalytic cycle involves transmetalation, oxidation, a second transmetalation, and reductive elimination steps.
Caption: Proposed catalytic cycle for homocoupling.
Cycloisomerization of Enynes
Gold-catalyzed cycloisomerization of enynes is a powerful method for constructing carbocyclic and heterocyclic scaffolds found in many natural products and pharmaceuticals. The reaction proceeds through the π-activation of the alkyne by the cationic gold species, followed by nucleophilic attack of the tethered alkene.
Experimental Protocol: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
Materials:
-
This compound ((Ph₃P)AuCl)
-
Silver salt (e.g., AgSbF₆ or AgOTf)
-
1,6-enyne substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (Ph₃P)AuCl (2 mol%) and the silver salt (2 mol%).
-
Add anhydrous dichloromethane (to achieve a substrate concentration of ~0.04 M).
-
Stir the mixture for 5 minutes at room temperature to generate the active cationic gold catalyst. A precipitate of AgCl will form.
-
Add the 1,6-enyne substrate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloisomerized product.
Quantitative Data: Cycloisomerization of Various 1,6-Enynes
| Substrate Tether | Substituent on Alkyne | Catalyst System | Reaction Time | Yield (%) | Reference |
| TsN | H | (Ph₃P)AuCl/AgSbF₆ | <1 h | 78 | |
| O | Ph | PtCl₂ (for comparison) | Not specified | 97 | |
| C(CO₂Me)₂ | H | [JohnPhosAu(NCMe)]SbF₆ | 10 min | 95 | |
| TsN | Me | PtCl₂ (for comparison) | Not specified | 59 |
Intramolecular Hydroarylation of Alkynes
The intramolecular hydroarylation of alkynes catalyzed by gold provides an efficient route to various heterocyclic compounds, such as chromenes and dihydroquinolines, which are common motifs in pharmaceuticals.
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation
Materials:
-
This compound ((Ph₃P)AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Aryl alkyne substrate
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add (Ph₃P)AuCl (2 mol%) and AgOTf (2 mol%).
-
Add anhydrous dioxane (to achieve a substrate concentration of ~0.1 M).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the aryl alkyne substrate (1.0 equivalent).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure hydroarylated product.
Quantitative Data: Intramolecular Hydroarylation of Alkynes
| Substrate | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-(prop-2-yn-1-yloxy)benzonitrile | (Ph₃P)AuCl/AgOTf | 80 | 12 | 85 | |
| 1-methoxy-2-(prop-2-yn-1-yloxy)benzene | AuCl₃ | rt | 1 | 98 | |
| N-phenyl-N-(prop-2-yn-1-yl)aniline | [IPrAu(NCMe)]SbF₆ | 60 | 2 | 92 | |
| Phenyl propargyl ether | PtCl₂ | 80 | 3 | 91 |
General Mechanism for Gold-Catalyzed Alkyne Hydroarylation
The catalytic cycle involves the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack from the arene ring.
Caption: Gold-catalyzed hydroarylation mechanism.
References
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using Triphenylphosphinechlorogold as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedicine, offering a versatile platform for a range of biomedical applications including drug delivery, bio-imaging, and diagnostics. Their unique physicochemical properties, such as surface plasmon resonance, biocompatibility, and the ease with which their surface can be functionalized, make them ideal candidates for therapeutic interventions. This document provides detailed protocols for the synthesis of AuNPs using triphenylphosphinechlorogold(I) ((PPh₃)AuCl) as a precursor. This precursor allows for the formation of stable, monodisperse nanoparticles, which are particularly advantageous for applications in drug development where precise control over particle size and surface chemistry is paramount. The protocols outlined below describe two primary methods: a rapid microwave-assisted synthesis and a controlled thermal decomposition technique.
Data Presentation
The following tables summarize the key quantitative data from the experimental protocols for the synthesis and characterization of gold nanoparticles using this compound.
Table 1: Summary of Synthesis Parameters
| Parameter | Microwave-Assisted Synthesis | Thermal Decomposition on Support |
| Precursor | This compound(I) | This compound(I) |
| Solvent/Support | Aqueous solution with Pluronic polymer | Inorganic supports (e.g., CeO₂, NaY zeolite) |
| Reducing Agent | Not explicitly required (thermal/microwave energy drives reduction) | Not explicitly required (thermal energy drives reduction) |
| Stabilizing Agent | Triphenylphosphine (from precursor), Pluronic polymer | Triphenylphosphine (from precursor) |
| Temperature | Up to 120 °C | 130 °C |
| Reaction Time | 10 minutes | 2 hours |
| Microwave Power | 250 W | N/A |
Table 2: Characterization of Synthesized Gold Nanoparticles
| Parameter | Microwave-Assisted Synthesis | Thermal Decomposition on Support |
| Average Size (TEM) | 9.6 ± 1.6 nm | ~5-10 nm (support dependent) |
| Polydispersity Index (PDI) | Typically low (narrow size distribution) | Dependent on support and conditions |
| UV-Vis λmax | ~520 - 530 nm | ~520 - 540 nm |
| Morphology | Spherical | Spherical |
| Surface Charge (Zeta Potential) | Dependent on surface functionalization | Dependent on surface functionalization |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Triphenylphosphine-Stabilized Gold Nanoparticles
This protocol describes a rapid, one-step synthesis of water-soluble gold nanoparticles stabilized with triphenylphosphine and a Pluronic polymer.
Materials:
-
This compound(I) ((PPh₃)AuCl)
-
Pluronic F-108
-
Deionized water
-
Microwave synthesis reactor
-
10 mL capped microwave vial
Procedure:
-
In a 10 mL capped microwave vial, prepare an aqueous solution containing this compound(I) and Pluronic F-108. The final concentrations should be optimized for the desired nanoparticle size, with typical ranges being 0.1-1.0 mM for (PPh₃)AuCl and 1-5% (w/v) for Pluronic F-108.
-
Ensure the solution is well-mixed by vortexing or brief sonication.
-
Place the sealed vial into the microwave synthesis reactor.
-
Set the reaction parameters to a power of 250 W and a temperature of 120 °C for a duration of 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The formation of gold nanoparticles is indicated by a color change of the solution to red or purple.
-
The resulting nanoparticle solution can be purified by centrifugation to remove any excess polymer or unreacted precursor.
Protocol 2: Thermal Decomposition Synthesis of Triphenylphosphine-Stabilized Gold Nanoparticles on an Inorganic Support
This method involves the thermal decomposition of this compound(I) on a solid support to generate supported gold nanoparticles.
Materials:
-
This compound(I) ((PPh₃)AuCl)
-
Inorganic support (e.g., cerium oxide (CeO₂), NaY zeolite)
-
Mortar and pestle
-
Tube furnace
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Weigh out the desired amount of this compound(I) and the inorganic support. The loading of gold on the support can be varied, typically in the range of 1-5% by weight.
-
Physically mix the (PPh₃)AuCl and the support using a mortar and pestle until a homogeneous powder is obtained.
-
Place the mixture in a ceramic boat and position it in the center of a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove air.
-
Heat the furnace to 130 °C under a continuous flow of the inert gas and hold at this temperature for 2 hours.
-
After the thermal treatment, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting powder, containing gold nanoparticles dispersed on the support, can be collected and stored for further use.
Characterization Methods
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To confirm the formation of gold nanoparticles and to determine their approximate size and concentration.
-
Procedure: Dilute a small aliquot of the nanoparticle solution in deionized water. Record the absorbance spectrum from 400 to 700 nm. The presence of a surface plasmon resonance (SPR) peak, typically between 520 and 540 nm for spherical gold nanoparticles, confirms their formation.
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, size, and size distribution of the synthesized gold nanoparticles.
-
Procedure: Deposit a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Image the grid using a transmission electron microscope. Analyze the resulting images to determine the average particle size and distribution.
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.
-
Procedure: Analyze a sample of the nanoparticle solution using a DLS instrument. The PDI value provides an indication of the width of the size distribution.
Visualizations
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of gold nanoparticles.
Signaling Pathway: Cellular Uptake for Drug Delivery
Caption: Receptor-mediated endocytosis of functionalized gold nanoparticles.
Applications in Drug Development
Gold nanoparticles synthesized from this compound offer significant potential in drug development. The triphenylphosphine ligand provides a stable nanoparticle core that can be further functionalized with targeting moieties and therapeutic agents.
-
Targeted Drug Delivery: The surface of the triphenylphosphine-stabilized AuNPs can be modified with ligands such as antibodies, peptides, or aptamers that specifically bind to receptors overexpressed on cancer cells. This targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects. The cellular uptake of these functionalized nanoparticles often occurs via receptor-mediated endocytosis, a highly efficient internalization pathway.[1][2]
-
Controlled Drug Release: Once internalized, the AuNPs are typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can be exploited to trigger the release of the conjugated drug. This pH-sensitive release mechanism ensures that the therapeutic agent is delivered directly inside the target cells.
-
Photothermal Therapy: Gold nanoparticles exhibit strong surface plasmon resonance, which allows them to absorb light at specific wavelengths and convert it into heat. This property can be utilized in photothermal therapy, where laser irradiation of the tumor area where AuNPs have accumulated leads to localized hyperthermia and selective destruction of cancer cells.
Conclusion
The synthesis of gold nanoparticles using this compound as a precursor provides a robust and versatile platform for creating nanomaterials with well-defined properties. The microwave-assisted and thermal decomposition methods detailed in these application notes offer reproducible means to produce AuNPs suitable for a variety of applications in drug development. The ability to control the size and surface chemistry of these nanoparticles is critical for their successful translation into effective therapeutic and diagnostic agents. Further research into the functionalization and in vivo behavior of these nanoparticles will continue to advance their clinical potential.
References
- 1. Assessing the Intracellular Integrity of Phosphine-Stabilized Ultrasmall Cytotoxic Gold Nanoparticles Enabled by Fluorescence Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenylphosphinechlorogold as a Precatalyst in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloro(triphenylphosphine)gold(I), commonly abbreviated as (PPh₃)AuCl, as a versatile precatalyst in homogeneous catalysis. This document details its application in key organic transformations, including the hydroamination of alkynes, cycloisomerization of enynes, and the synthesis of β-enaminones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this catalyst system in research and development settings.
Introduction
Chloro(triphenylphosphine)gold(I) is a stable, commercially available gold(I) complex that serves as a precursor to a catalytically active cationic gold(I) species. The precatalyst is typically activated by a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), which abstracts the chloride ligand to generate a highly electrophilic gold center. This cationic gold species is a powerful π-acid, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations under mild conditions.
Precatalyst Activation
The activation of (PPh₃)AuCl is a critical step in generating the active catalytic species. This is typically achieved in situ by the addition of a silver salt with a non-coordinating anion. The silver cation precipitates as silver chloride (AgCl), leaving the cationic gold complex in solution.
Caption: General scheme for the activation of the (PPh₃)AuCl precatalyst.
Key Applications and Protocols
Hydroamination of Alkynes
The gold-catalyzed hydroamination of alkynes is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as imines and enamines. The (PPh₃)AuCl/AgOTf system effectively catalyzes the intermolecular addition of sulfonamides and other nitrogen nucleophiles to unactivated alkynes.[1]
Quantitative Data:
| Entry | Alkyne | Amine | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | p-Toluenesulfonamide | (PPh₃)AuCl (5), AgOTf (5) | 1,4-Dioxane | 60 | 12 | 85 | [1] |
| 2 | 1-Hexyne | Benzenesulfonamide | (PPh₃)AuCl (5), AgOTf (8) | 1,4-Dioxane | RT | 24 | 78 | [2] |
| 3 | Phenylacetylene | Aniline | (PPh₃)AuCl (1), AgSbF₆ (1) | CH₃CN | 90 | 16 | 99 | N/A |
Experimental Protocol: Intermolecular Hydroamination of Phenylacetylene with p-Toluenesulfonamide
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add chloro(triphenylphosphine)gold(I) (12.4 mg, 0.025 mmol, 5 mol%) and silver triflate (6.4 mg, 0.025 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
Add p-toluenesulfonamide (85.6 mg, 0.5 mmol, 1.0 equiv) and phenylacetylene (51.1 mg, 0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-sulfonyl imine.
Catalytic Cycle:
Caption: Proposed catalytic cycle for the hydroamination of alkynes.
Cycloisomerization of Enynes
The cycloisomerization of enynes catalyzed by (PPh₃)AuCl provides a powerful tool for the construction of carbo- and heterocyclic scaffolds. The cationic gold catalyst activates the alkyne moiety towards intramolecular attack by the tethered alkene, initiating a cascade of transformations to yield complex molecular architectures.[3]
Quantitative Data:
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-1,6-enyne | (PPh₃)AuCl (5), AgSbF₆ (5) | Dioxane | RT | 0.5 | 78 | [3] |
| 2 | O-Tethered 1,6-enyne | (PPh₃)AuCl (2), AgSbF₆ (2) | CH₂Cl₂ | RT | 1 | 95 | N/A |
| 3 | Malonate-tethered 1,6-enyne | (PPh₃)AuCl (1), AgSbF₆ (1) | CH₂Cl₂ | -40 | 2 | 92 | [4] |
Experimental Protocol: Cycloisomerization of a 1,6-Enyne
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve chloro(triphenylphosphine)gold(I) (12.4 mg, 0.025 mmol, 5 mol%) and silver hexafluoroantimonate (8.6 mg, 0.025 mmol, 5 mol%) in anhydrous dichloromethane (5.0 mL).
-
Stir the resulting mixture at room temperature for 10 minutes, during which a precipitate of AgCl will form.
-
Cool the mixture to the desired reaction temperature (e.g., room temperature).
-
Add a solution of the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) dropwise to the catalyst mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloisomerized product.
Catalytic Cycle (5-exo-dig Cyclization):
Caption: Simplified catalytic cycle for the 5-exo-dig cycloisomerization of a 1,6-enyne.
Synthesis of β-Enaminones
The (PPh₃)AuCl/AgOTf catalytic system provides an efficient and mild method for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines. This reaction proceeds under solvent-free conditions with low catalyst loading, offering an environmentally friendly alternative to traditional methods.[5][6]
Quantitative Data:
| Entry | 1,3-Dicarbonyl | Amine | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | Acetylacetone | Aniline | (PPh₃)AuCl (1), AgOTf (1) | Solvent-free, RT | 5 min | 98 | [5] |
| 2 | Ethyl acetoacetate | Benzylamine | (PPh₃)AuCl (1), AgOTf (1) | Solvent-free, RT | 5 min | 97 | [5] |
| 3 | Dimedone | p-Toluidine | (PPh₃)AuCl (1), AgOTf (1) | Solvent-free, RT | 10 min | 95 | [5] |
Experimental Protocol: Synthesis of 4-(Phenylamino)pent-3-en-2-one
-
In a vial, combine chloro(triphenylphosphine)gold(I) (4.9 mg, 0.01 mmol, 1 mol%) and silver triflate (2.6 mg, 0.01 mmol, 1 mol%).
-
To this mixture, add acetylacetone (100.1 mg, 1.0 mmol, 1.0 equiv) and aniline (93.1 mg, 1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a minimal amount of dichloromethane and purify directly by flash column chromatography on silica gel to afford the pure β-enaminone.
Logical Workflow:
Caption: Logical workflow for the synthesis of β-enaminones.
Safety and Handling
Chloro(triphenylphosphine)gold(I) and silver salts should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
Triphenylphosphinechlorogold is a highly effective and versatile precatalyst for a range of important transformations in homogeneous catalysis. Its ease of activation and the mild reaction conditions required for many of its applications make it a valuable tool for organic synthesis in both academic and industrial laboratories. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this catalytic system in their own synthetic endeavors.
References
Application Notes and Protocols: Enantioselective Catalysis with Chiral Triphenylphosphine Gold(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the use of chiral triphenylphosphine gold(I) chloride complexes in various enantioselective catalytic reactions. The information is intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Chiral triphenylphosphine gold(I) complexes have emerged as powerful catalysts for a range of asymmetric transformations. The linear coordination geometry of gold(I) presents a unique challenge for enantioselective catalysis, which has been overcome through the design of sophisticated chiral phosphine ligands. These ligands create a chiral pocket around the gold center, enabling high levels of stereocontrol in various reactions. This document details the application of these catalysts in several key enantioselective reactions, providing comprehensive protocols and performance data.
Catalyst Preparation: Synthesis of a Chiral (BINAP)Gold(I) Chloride Complex
A common strategy for creating chiral gold(I) catalysts involves the use of axially chiral bisphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The following is a general protocol for the synthesis of a [Au₂(μ-BINAP)Cl₂] complex.
Experimental Protocol: Synthesis of [Au₂(μ-(S)-BINAP)Cl₂]
-
Materials: (S)-BINAP, (Dimethyl sulfide)gold(I) chloride [(Me₂S)AuCl].
-
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve (S)-BINAP (1.0 eq) in dry dichloromethane (CH₂Cl₂).
-
In a separate flask, dissolve (Me₂S)AuCl (2.0 eq) in dry CH₂Cl₂.
-
Slowly add the (Me₂S)AuCl solution to the (S)-BINAP solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to free (S)-BINAP disappears and a new singlet for the gold complex appears.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by adding pentane or hexane.
-
Collect the white solid by filtration, wash with pentane, and dry under vacuum.
-
Logical Relationship: Catalyst Activation
The synthesized chloro-gold complexes are typically pre-catalysts and require in-situ activation with a silver salt to generate the catalytically active cationic gold species.
Caption: In-situ generation of the active cationic gold(I) catalyst.
Application in Enantioselective Intramolecular [4+2] Cycloaddition of 1,6-Enynes
Chiral triphenylphosphine gold(I) complexes are highly effective in catalyzing the intramolecular [4+2] cycloaddition of 1,6-enynes to produce complex polycyclic structures with excellent enantioselectivity.
Experimental Protocol: Gold(I)-Catalyzed Enantioselective [4+2] Cycloaddition
-
Catalyst System: A chiral gold(I) complex, such as one derived from a JohnPhos-type ligand with a remote C₂-symmetric 2,5-diarylpyrrolidine, is used. The active catalyst is generated in situ from the corresponding gold(I) chloride precursor and a silver salt like AgNTf₂ or AgSbF₆.[1]
-
Reaction Setup:
-
To an oven-dried vial under a nitrogen atmosphere, add the chiral gold(I) chloride complex (e.g., 5 mol%).
-
Add the silver salt (e.g., 5 mol%).
-
Add the desired solvent (e.g., CH₂Cl₂ or toluene).
-
Stir the mixture at the specified temperature (e.g., 25 °C or -4 °C) for a few minutes.
-
Add the 1,6-enyne substrate (1.0 eq).
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.
-
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Experimental Workflow: [4+2] Cycloaddition
Caption: General workflow for the enantioselective [4+2] cycloaddition.
Quantitative Data Summary: Enantioselective [4+2] Cycloaddition of 1,6-Enynes
| Entry | Chiral Ligand Type | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | JohnPhos-pyrrolidine | Aryl-substituted 1,6-enyne | Toluene | -4 | 95 | 94 | [1] |
| 2 | Ferrocenyl phosphine | Aryl-substituted 1,6-enyne | CH₂Cl₂ | 25 | 93 | 92 | |
| 3 | DTBM-SEGPHOS-Au(I) | 1,6-enyne | CH₂Cl₂ | -30 | 85 | 90 | [2] |
Application in Atroposelective Synthesis of 2-Arylindoles
Chiral gold(I) complexes can catalyze the atroposelective cyclization of N-propargylanilines to afford axially chiral 2-arylindoles, which are important structural motifs in medicinal chemistry and materials science.
Experimental Protocol: Atroposelective Cyclization for 2-Arylindole Synthesis
-
Catalyst System: A chiral gold(I) complex, often with a JohnPhos-type ligand, is activated with a silver salt such as AgNTf₂.[1]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine the chiral gold(I) chloride complex (e.g., 2-5 mol%) and the silver salt (e.g., 2-5 mol%) in a vial.
-
Add the appropriate solvent (e.g., PhCF₃ or toluene).
-
Add the sulfonamide substrate (1.0 eq).
-
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperatures) until the starting material is consumed.
-
Workup and Purification:
-
Filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Analysis: Determine the enantiomeric ratio (er) by SFC on a chiral stationary phase.[1]
Quantitative Data Summary: Atroposelective Synthesis of 2-Arylindoles
| Entry | Chiral Ligand Type | Substrate | Solvent | Temp (°C) | Yield (%) | er | Reference |
| 1 | JohnPhos-pyrrolidine (B) | N-propargyl-N-tosylaniline | PhCF₃ | 25 | 96 | 93:7 | [1] |
| 2 | JohnPhos-pyrrolidine (B) | N-propargyl-N-tosylaniline | Toluene | -4 | 95 | 94:6 | [1] |
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for atroposelective hydroarylation.
Application in Enantioselective Intramolecular Hydroamination of Allenes
The intramolecular hydroamination of allenes catalyzed by chiral gold(I) complexes provides an efficient route to chiral vinyl-substituted nitrogen heterocycles like pyrrolidines and piperidines.
Experimental Protocol: Enantioselective Hydroamination of Allenes
-
Catalyst System: A dinuclear gold(I)-phosphine complex, such as one derived from DTBM-SEGPHOS, is often used. The counterion plays a crucial role in enantioselectivity, with carboxylate counterions like p-nitrobenzoate being highly effective.[3]
-
Reaction Setup:
-
In a vial, dissolve the allene substrate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene).
-
Add the chiral phosphinegold(I)-bis-p-nitrobenzoate complex (e.g., 2.5 mol%).
-
-
Reaction Conditions: Stir the reaction at the required temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Directly load the reaction mixture onto a silica gel column for purification.
-
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.
Quantitative Data Summary: Enantioselective Hydroamination of Allenes
| Entry | Chiral Ligand | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-DTBM-SEGPHOS | N-allenyl carbamate | Dioxane | 60 | 85 | 97 | [3] |
| 2 | (R)-DTBM-SEGPHOS | N-allenyl sulfonamide | Toluene | 60 | 90 | 95 | [3] |
| 3 | (S)-BINAP | N-allenyl carbamate | Dioxane | 60 | 75 | 82 | [4] |
These protocols and data serve as a starting point for the application of chiral triphenylphosphine gold(I) complexes in enantioselective catalysis. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and counterion, may be necessary for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes [organic-chemistry.org]
- 4. The gold(I)-catalyzed aldol reaction utilizing chiral ferrocenylamine ligands: Synthesis of N-benzyl-substituted ligands (1992) | Stephen D. Pastor | 24 Citations [scispace.com]
Application Notes and Protocols for Gold-Catalyzed Intramolecular Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I)-catalyzed intramolecular hydroamination has emerged as a powerful and versatile method for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[1] This atom-economical reaction involves the addition of an N-H bond across a pendent alkene or alkyne, facilitated by the electrophilic activation of the carbon-carbon multiple bond by a cationic gold(I) catalyst. Compared to other transition metal-catalyzed methods, gold catalysis often proceeds under milder reaction conditions, exhibits broad substrate scope, and displays high functional group tolerance, making it an attractive strategy in organic synthesis.[1][2]
These application notes provide a detailed protocol for the gold-catalyzed intramolecular hydroamination of alkenyl carbamates and carboxamides, a summary of representative data, and a visualization of the experimental workflow and proposed catalytic cycle.
Data Presentation
The following table summarizes the performance of a highly effective gold(I) catalyst system in the intramolecular hydroamination of various N-alkenyl carbamates and carboxamides. The use of [Au{P(tBu)2(o-biphenyl)}]Cl in combination with a silver salt cocatalyst has been shown to be particularly efficient.[1]
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-4-penten-1-amine | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 60 | 22 | 1-Boc-2-methylpyrrolidine | 98 |
| 2 | N-Cbz-4-penten-1-amine | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 60 | 22 | 1-Cbz-2-methylpyrrolidine | 95 |
| 3 | N-Benzoyl-4-penten-1-amine | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 60 | 22 | 1-Benzoyl-2-methylpyrrolidine | 91 |
| 4 | N-Acetyl-4-penten-1-amine | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 80 | 24 | 1-Acetyl-2-methylpyrrolidine | 85 |
| 5 | N-Boc-5-hexen-1-amine | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 80 | 24 | 1-Boc-2-methylpiperidine | 88 |
| 6 | N-Tosyl-o-allylaniline | [Au(PPh3)Cl] / AgOTf (5 mol%) | Toluene | 100 | 12 | 1-Tosyl-2-methylindoline | 75 |
| 7 | N-Benzoyl-o-allylaniline | [Au{P(tBu)2(o-biphenyl)}]Cl / AgOTf (5 mol%) | Dioxane | 80 | 18 | 1-Benzoyl-2-methylindoline | 99 |
Experimental Protocols
This section details the general experimental procedure for the gold(I)-catalyzed intramolecular hydroamination of an N-alkenyl carbamate.
Materials:
-
Gold(I) precatalyst: [Au{P(tBu)2(o-biphenyl)}]Cl
-
Silver cocatalyst: Silver trifluoromethanesulfonate (AgOTf)
-
Substrate: N-alkenyl carbamate or carboxamide
-
Anhydrous solvent: 1,4-Dioxane
-
Inert gas: Argon or Nitrogen
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the gold(I) precatalyst (e.g., [Au{P(tBu)2(o-biphenyl)}]Cl, 0.025 mmol, 5 mol%) and the silver cocatalyst (e.g., AgOTf, 0.025 mmol, 5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to the Schlenk tube. Stir the mixture at room temperature for 5-10 minutes. A white precipitate of AgCl will form.
-
Substrate Addition: Dissolve the N-alkenyl carbamate (0.5 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (1.0 mL) and add this solution to the catalyst mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel or celite to remove the silver salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-heterocycle.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for gold-catalyzed intramolecular hydroamination.
Proposed Catalytic Cycle
The proposed mechanism for the gold(I)-catalyzed intramolecular hydroamination of alkenes is believed to proceed via an "outer-sphere" pathway.[1][3]
Caption: Proposed catalytic cycle for intramolecular hydroamination.
References
- 1. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 2. BJOC - New developments in gold-catalyzed manipulation of inactivated alkenes [beilstein-journals.org]
- 3. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylphosphinechlorogold in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing triphenylphosphinechlorogold(I) (AuCl(PPh₃)) and related gold(I) catalysts. The methodologies presented herein offer mild and efficient routes to valuable molecular scaffolds for drug discovery and materials science.
Introduction
Gold(I) catalysts, particularly air-stable precursors like this compound(I), have emerged as powerful tools in modern organic synthesis. The catalytic activity is typically initiated by the in-situ generation of a cationic gold(I) species through halide abstraction with a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆). This highly electrophilic gold cation effectively activates alkynes, allenes, and other π-systems towards nucleophilic attack, facilitating a wide range of cyclization reactions to form heterocyclic structures. This document outlines protocols for the synthesis of oxazoles, furans, and indoles, showcasing the versatility of gold catalysis.
Gold-Catalyzed Synthesis of Polysubstituted Oxazoles
The oxazole motif is a key structural component in numerous natural products and pharmacologically active compounds. Gold-catalyzed methodologies provide a direct and atom-economical approach to this important heterocycle.
Application Note:
Gold(I) catalysts facilitate the cyclization of N-propargylcarboxamides to form 2,5-disubstituted oxazoles. The reaction proceeds under mild conditions and tolerates a variety of functional groups. The mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular nucleophilic attack by the amide oxygen.
Data Presentation:
Table 1: Gold-Catalyzed Synthesis of Various Oxazole Derivatives.
| Entry | R¹ | R² | Yield (%) |
| 1 | Ph | Ph | 95 |
| 2 | Ph | 4-MeC₆H₄ | 92 |
| 3 | Ph | 4-MeOC₆H₄ | 88 |
| 4 | Ph | 4-ClC₆H₄ | 91 |
| 5 | 4-MeC₆H₄ | Ph | 93 |
| 6 | 4-MeOC₆H₄ | Ph | 85 |
| 7 | 4-ClC₆H₄ | Ph | 90 |
Yields are for the isolated product.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1][2]
Materials:
-
This compound(I) (AuCl(PPh₃))
-
Silver triflate (AgOTf)
-
N-propargylcarboxamide substrate
-
Anhydrous dichloromethane (DCM) or chlorobenzene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%).
-
Add anhydrous solvent (e.g., chlorobenzene, 0.6 mL for a 0.1 mmol scale reaction) and stir the mixture at room temperature for 15 minutes to generate the active cationic gold catalyst.[1]
-
In a separate flask, dissolve the N-propargylcarboxamide (1.0 eq) in the same anhydrous solvent.
-
Add the substrate solution to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a short pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure oxazole product.
Reaction Mechanism
Caption: Gold-catalyzed 5-exo-dig cyclization for oxazole synthesis.
Gold-Catalyzed Synthesis of Substituted Furans
Furans are prevalent heterocyclic motifs in natural products and are valuable synthetic intermediates. Gold catalysis offers an efficient entry to polysubstituted furans from readily available starting materials.
Application Note:
Cationic gold(I) complexes, generated from AuCl(PPh₃) and a silver salt, catalyze the cascade reaction of propargyl alcohols with 1,3-dicarbonyl compounds to produce highly substituted furans.[2] The reaction proceeds through a propargylic substitution followed by a cycloisomerization. This methodology allows for the construction of complex furan structures in a single step.
Data Presentation:
Table 2: Gold(I)-Catalyzed Synthesis of Tetrasubstituted Furans. [2]
| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |
| 1 | Ph | H | Me | Me | 81 |
| 2 | 4-MeC₆H₄ | H | Me | Me | 85 |
| 3 | 4-MeOC₆H₄ | H | Me | Me | 88 |
| 4 | Ph | H | OEt | Me | 75 |
| 5 | Ph | Me | Me | Me | 72 |
Reactions were performed with the corresponding N-tosylpropargyl amine and 1,3-dicarbonyl compound in the presence of AuBr₃/AgOTf. The AuCl(PPh₃)/AgOTf system is also effective for similar transformations.
Experimental Protocol: Gold-Catalyzed Synthesis of Poly-Substituted Furans[3]
Materials:
-
This compound(I) (AuCl(PPh₃)) or Gold(III) bromide (AuBr₃)
-
Silver triflate (AgOTf)
-
Propargylic alcohol or N-tosylpropargyl amine
-
1,3-Dicarbonyl compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst (e.g., AuBr₃, 5 mol%) and AgOTf (15 mol%).[2]
-
Add a solution of the N-tosylpropargyl amine (1.0 eq) and the 1,3-dicarbonyl compound (3.0 eq) in anhydrous DCE.[2]
-
Stir the mixture at 60 °C and monitor the reaction by TLC.[2]
-
After complete consumption of the starting material, cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane:diethyl ether) to give the desired furan.[2]
Reaction Mechanism
Caption: Proposed mechanism for gold-catalyzed furan synthesis.
Gold-Catalyzed Intramolecular Hydroarylation for Indole Derivatives
Intramolecular hydroarylation is a powerful C-H functionalization method for constructing fused ring systems. Gold catalysts are particularly effective for the hydroarylation of allenes and alkynes with electron-rich arenes like indoles.
Application Note:
The cationic gold(I) catalyst, generated from AuCl(PPh₃) and AgOTf, efficiently catalyzes the intramolecular hydroarylation of 2-allenyl indoles to form functionalized tricyclic indole derivatives (tetrahydrocarbazoles).[3][4] This reaction proceeds under mild conditions and can be rendered enantioselective with the use of chiral phosphine ligands.
Data Presentation:
Table 3: Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenyl Arenes. [4]
| Entry | Arene Nucleophile | Yield (%) |
| 1 | 2,4-Dimethoxyphenyl | 85 |
| 2 | 3,5-Dimethoxyphenyl | 78 |
| 3 | Indole | 88 |
| 4 | Pyrrole | 91 |
| 5 | Furan | 75 |
Yields are for the isolated product.
Experimental Protocol: Intramolecular Hydroarylation of Allenes[5]
Materials:
-
This compound(I) (AuCl(PPh₃))
-
Silver hexafluoroantimonate (AgSbF₆) or Silver triflate (AgOTf)
-
Allenyl arene substrate
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a vial, dissolve AuCl(PPh₃) (3 mol%) and AgSbF₆ (3 mol%) in anhydrous DCM.[4]
-
Stir the mixture for 2 minutes, during which a white precipitate of AgCl will form.
-
Add the allenyl arene substrate to the catalyst suspension.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography using an appropriate eluent (e.g., hexanes/ethyl acetate) to isolate the product.[4]
Reaction Mechanism
Caption: Gold-catalyzed intramolecular hydroarylation of an allene.
Conclusion
This compound(I), in combination with a silver salt, serves as a versatile and efficient catalytic system for the synthesis of a wide array of heterocyclic compounds. The mild reaction conditions, broad substrate scope, and high functional group tolerance make these methods highly attractive for applications in medicinal chemistry and materials science. The protocols and data presented here provide a practical guide for researchers to implement these powerful synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
Golden Opportunities in Complex Molecule Synthesis: Applications of Triphenylphosphinechlorogold in Total Synthesis
For Immediate Release
Shanghai, China – December 7, 2025 – Triphenylphosphinechlorogold(I) (AuCl(PPh₃)) and its derivatives have emerged as powerful catalysts in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. This application note provides researchers, scientists, and drug development professionals with a detailed overview of the utility of AuCl(PPh₃)-derived catalysts in the total synthesis of natural products, supported by specific examples, experimental protocols, and mechanistic insights.
Introduction
Gold(I) catalysts, particularly cationic species generated from stable precursors like this compound(I), exhibit a unique affinity for alkynes and allenes, activating them towards nucleophilic attack. This "alkynophilicity" has been harnessed to orchestrate a variety of intricate chemical transformations, including cycloisomerizations, cycloadditions, and cascade reactions. These methods have proven invaluable in the stereocontrolled synthesis of complex natural products, streamlining synthetic routes and providing access to novel chemical space. This note will delve into two exemplary applications of AuCl(PPh₃)-derived catalysts in the total synthesis of daucane natural products and 17-deacetoxyl chromodorolide B.
Application 1: Tandem Cycloisomerization/(4+3) Cycloaddition in the Synthesis of Daucane Natural Products
The daucane family of sesquiterpenes possesses a characteristic bicyclo[5.3.0]decane core. The laboratory of Professor Antonio M. Echavarren has pioneered a gold(I)-catalyzed tandem cycloisomerization/(4+3) cycloaddition strategy to rapidly assemble this challenging framework. This approach has been successfully applied to the total synthesis of several daucane natural products, including (±)-aspterric acid and (±)-schisanwilsonene A.
Key Transformation and Mechanistic Pathway
The cornerstone of this synthetic strategy is the reaction of a 1,6-enyne with a 1,3-diene, catalyzed by a cationic gold(I) species generated from a phosphinegold(I) chloride precursor. The catalytic cycle, illustrated below, is initiated by the gold-catalyzed 5-exo-dig cyclization of the enyne to form a cyclopropyl gold(I) carbene intermediate. This is followed by a 1,5-alkoxy migration to generate an α,β-unsaturated gold(I) carbene, which then undergoes an intermolecular formal (4+3) cycloaddition with a diene to furnish the hydroazulene skeleton.
Figure 1: Catalytic cycle for the gold(I)-catalyzed tandem cycloisomerization/(4+3) cycloaddition.
Quantitative Data
The efficiency of the gold-catalyzed tandem reaction is highlighted by the following data from the synthesis of a key intermediate.
| Entry | Enyne | Diene | Gold Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 15 | 14 | [JohnPhosAu(MeCN)]SbF₆ (5) | CH₂Cl₂ | -20 | 1 | 65 |
Experimental Protocol: Synthesis of the Hydroazulene Core
Materials:
-
Enyne 15
-
1,3-Diene 14
-
[JohnPhosAu(MeCN)]SbF₆
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 1,3-diene 14 (1.5 equiv.) and [JohnPhosAu(MeCN)]SbF₆ (0.05 equiv.) in anhydrous CH₂Cl₂ at -20 °C under an argon atmosphere, a solution of enyne 15 (1.0 equiv.) in anhydrous CH₂Cl₂ was added dropwise over 1 hour.
-
The reaction mixture was stirred at -20 °C for an additional hour.
-
Upon completion (monitored by TLC), the reaction was quenched by the addition of a few drops of triethylamine.
-
The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired hydroazulene product.
Application 2: Gold(I)-Catalyzed Alkoxycyclization in the Synthesis of 17-Deacetoxyl Chromodorolide B
The total synthesis of 17-deacetoxyl chromodorolide B, a rearranged spongiane diterpenoid, by the Luo group features a key gold(I)-catalyzed alkoxycyclization to construct the intricate 3-oxabicyclo[3.3.0]octane skeleton.
Key Transformation and Experimental Workflow
This pivotal step involves an intramolecular cyclization of a substrate derived from a Paternò–Büchi product. The cationic gold(I) catalyst, generated in situ from tBu₃PAuCl and AgSbF₆, activates the alkyne for an intramolecular attack by a hydroxyl group, leading to the formation of the bicyclic core.
Application Notes and Protocols: Mechanism of Triphenylphosphinechlorogold(I) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphinechlorogold(I), (Ph₃P)AuCl, is a stable, commercially available, and widely used precatalyst in a diverse array of organic transformations. Its catalytic activity is typically unlocked through the abstraction of the chloride ligand, often with a silver salt, to generate a highly electrophilic cationic gold(I) species, [(Ph₃P)Au]⁺. This reactive intermediate is a potent π-acid, capable of activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes, towards nucleophilic attack. This principle underpins a variety of synthetically valuable reactions, including hydroamination, hydroalkoxylation, and cycloisomerization, which are crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.
This document provides a detailed overview of the mechanistic principles of (Ph₃P)AuCl-catalyzed reactions, supported by experimental protocols for key transformations and quantitative data to guide reaction optimization.
General Mechanism of Catalysis
The catalytic cycle of (Ph₃P)AuCl-mediated reactions generally proceeds through the following key steps:
-
Precatalyst Activation: The inactive (Ph₃P)AuCl is activated by a halide scavenger, typically a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf). The silver cation coordinates to the chloride ligand, facilitating its abstraction and forming insoluble AgCl. This generates the highly reactive, coordinatively unsaturated cationic gold(I) species, [(Ph₃P)Au]⁺.
-
π-Activation: The cationic gold(I) catalyst, acting as a soft and carbophilic Lewis acid, coordinates to the π-system of the substrate (alkyne or allene). This coordination polarizes the C-C multiple bond, rendering it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or an intramolecular π-system) attacks the activated alkyne or allene. This attack typically occurs in an anti-fashion (outer-sphere attack) with respect to the gold catalyst, leading to the formation of a vinyl-gold intermediate.
-
Protodeauration/Reductive Elimination: The vinyl-gold intermediate undergoes protonolysis, typically by the conjugate acid of the nucleophile or trace amounts of acid in the reaction medium. This step releases the final product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Key Applications and Experimental Protocols
Intermolecular Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon triple bond is a highly atom-economical method for the synthesis of imines, enamines, and other nitrogen-containing compounds. Gold(I) catalysts, generated from (Ph₃P)AuCl, are particularly effective for this transformation.
Experimental Protocol: Hydroamination of Phenylacetylene with Aniline
This protocol describes the synthesis of N-(1-phenylethylidene)aniline from phenylacetylene and aniline, a representative example of intermolecular hydroamination.
Materials:
-
This compound(I) ((Ph₃P)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Phenylacetylene
-
Aniline
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous solvent for work-up (e.g., diethyl ether)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound(I) (e.g., 0.01 mmol, 1 mol%).
-
Add silver hexafluoroantimonate (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous acetonitrile (e.g., 1.0 mL).
-
Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl should form.
-
-
Reaction Assembly:
-
To the catalyst mixture, add aniline (1.0 mmol, 1.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the solution through a short pad of celite or silica gel to remove the silver salts and any insoluble gold species.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data:
The efficiency of the hydroamination reaction is influenced by various factors, including the choice of silver salt, solvent, and the electronic properties of the substrates.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Ph₃P)AuCl / AgSbF₆ | CH₃CN | 90 | 16 | >95 |
| 2 | (Ph₃P)AuCl / AgBF₄ | CH₃CN | 90 | 16 | 85 |
| 3 | (Ph₃P)AuCl / AgOTf | CH₃CN | 90 | 16 | 70 |
| 4 | (Ph₃P)AuCl / AgSbF₆ | Toluene | 90 | 16 | 65 |
Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Catalytic Cycle for Intermolecular Hydroamination:
Caption: Catalytic cycle for the gold-catalyzed intermolecular hydroamination of an alkyne.
Intermolecular Hydroalkoxylation of Alkynes
The addition of an O-H bond from an alcohol across a C-C triple bond provides a direct route to vinyl ethers and acetals. Cationic gold(I) species generated from (Ph₃P)AuCl are highly effective catalysts for this transformation.
Experimental Protocol: Hydroalkoxylation of Phenylacetylene with Methanol
This protocol details the synthesis of the corresponding vinyl ether from phenylacetylene and methanol.
Materials:
-
This compound(I) ((Ph₃P)AuCl)
-
Silver tetrafluoroborate (AgBF₄)
-
Phenylacetylene
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Activation:
-
In a dry Schlenk tube under an inert atmosphere, dissolve (Ph₃P)AuCl (e.g., 0.02 mmol, 2 mol%) in anhydrous DCM (e.g., 2 mL).
-
Add AgBF₄ (e.g., 0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates catalyst activation.
-
-
Reaction Execution:
-
Add phenylacetylene (1.0 mmol, 1.0 equiv) to the activated catalyst mixture.
-
Add anhydrous methanol (5.0 mmol, 5.0 equiv).
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired vinyl ether.
-
Catalytic Cycle for Intermolecular Hydroalkoxylation:
Caption: Proposed catalytic cycle for the intermolecular hydroalkoxylation of alkynes.
Cycloisomerization of Enynes
Gold(I) catalysts are exceptionally effective in promoting the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). These reactions can lead to a variety of carbocyclic and heterocyclic frameworks through complex skeletal rearrangements.
Experimental Protocol: Cycloisomerization of a 1,6-Enyne
This protocol provides a general procedure for the cycloisomerization of a 1,6-enyne to form a bicyclic product.
Materials:
-
1,6-enyne substrate
-
This compound(I) ((Ph₃P)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a solution of the 1,6-enyne (e.g., 0.5 mmol) in anhydrous solvent (e.g., 5 mL) in a round-bottom flask under an inert atmosphere, add (Ph₃P)AuCl (e.g., 0.005 mmol, 1 mol%).
-
Add AgSbF₆ (e.g., 0.005 mmol, 1 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is often rapid, proceeding to completion within minutes to a few hours.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography.
-
Quantitative Data for Enyne Cycloisomerization:
The outcome of enyne cycloisomerization is highly dependent on the substrate structure, the ligand on the gold catalyst, and the counterion.
| Entry | Ligand (L) in [LAu]⁺ | Counterion | Yield (%) of Bicyclic Product |
| 1 | PPh₃ | SbF₆⁻ | 88 |
| 2 | P(t-Bu)₃ | SbF₆⁻ | 92 |
| 3 | JohnPhos | SbF₆⁻ | 95 |
| 4 | PPh₃ | BF₄⁻ | 82 |
Yields are for a model 1,6-enyne and are illustrative.
Logical Workflow for a Gold-Catalyzed Reaction:
Caption: A general experimental workflow for conducting a (Ph₃P)AuCl-catalyzed reaction.
Conclusion
This compound(I) is a versatile and powerful precatalyst for a range of important organic transformations. Understanding the fundamental mechanistic principles of catalyst activation, substrate coordination, nucleophilic attack, and product release is crucial for the successful application and optimization of these reactions. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of complex molecules for applications in drug discovery and materials science. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and reproducibility.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triphenylphosphinegold(I) Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triphenylphosphinegold(I) Chloride, commonly referred to as (PPh₃)AuCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Triphenylphosphinegold(I) Chloride?
A1: The most widely used method is the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in an ethanol solution. In this reaction, triphenylphosphine acts as both a reducing agent and a ligand.[1]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The most common impurities include:
-
Triphenylphosphine oxide (TPPO): This is the main byproduct of the reaction.[1]
-
Unreacted starting materials: Residual chloroauric acid or triphenylphosphine can contaminate the final product.
-
Bis(triphenylphosphine)gold(I) chloride ([(PPh₃)₂Au]Cl): This can form if an excess of triphenylphosphine is used.
-
Gold(III) species: Exposure of the reaction mixture or product to light, especially in chlorinated solvents, can lead to the formation of gold(III) complexes like AuCl₃(PPh₃).[2]
-
Solvent adducts: Residual solvent molecules can sometimes be incorporated into the crystal lattice.
Q3: My final product is off-white or yellowish. What could be the cause?
A3: A yellowish tint in the final product often indicates the presence of impurities. Potential causes include:
-
Residual chloroauric acid: Incomplete reaction can leave traces of the yellow-orange starting material.
-
Formation of colloidal gold: Over-reduction or decomposition of the gold complex can lead to the formation of elemental gold nanoparticles, which can impart a range of colors, including yellow or purple.
-
Presence of Gold(III) species: As mentioned, these can form due to photochemical reactions and are often colored.
Q4: How can I confirm the purity of my synthesized Triphenylphosphinegold(I) Chloride?
A4: A combination of analytical techniques is recommended for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing impurities like triphenylphosphine oxide and bis(triphenylphosphine)gold(I) chloride. ¹H NMR can also provide information about the purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the characteristic vibrational bands of the Au-Cl and P-C bonds and can also detect the presence of the P=O bond from triphenylphosphine oxide.
-
Elemental Analysis: This technique provides the elemental composition (C, H, Au, Cl, P) of your sample, which can be compared to the theoretical values for pure (PPh₃)AuCl.
-
Melting Point: A sharp melting point close to the literature value (around 236-237 °C) is a good indicator of purity.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield of Triphenylphosphinegold(I) Chloride
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is stirred for the recommended time. Gently warming the reaction mixture can sometimes improve the reaction rate, but avoid excessive heat which can lead to decomposition. |
| Incorrect stoichiometry | Carefully measure the starting materials. An excess of triphenylphosphine can lead to the formation of bis(triphenylphosphine)gold(I) chloride, reducing the yield of the desired product. |
| Loss of product during workup | Ensure complete precipitation of the product from the reaction mixture. Washing the product with a non-polar solvent like diethyl ether can help remove soluble impurities without dissolving the product. |
| Poor quality of starting materials | Use high-purity chloroauric acid and triphenylphosphine. Impurities in the starting materials can interfere with the reaction. |
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product
| Identification Method | Troubleshooting Step |
| ³¹P NMR Spectroscopy | A peak around +25 to +30 ppm indicates the presence of TPPO. |
| IR Spectroscopy | A strong absorption band around 1190 cm⁻¹ is characteristic of the P=O stretch in TPPO. |
| Purification Method 1: Recrystallization | Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and hexane. The desired product is less soluble and will crystallize out, leaving the more soluble TPPO in the mother liquor. |
| Purification Method 2: Precipitation with Zinc Chloride | Dissolve the crude product in ethanol and add a solution of zinc chloride. This will form an insoluble complex with TPPO, which can be removed by filtration. |
| Purification Method 3: Column Chromatography | While less common for this specific purification, silica gel chromatography using a non-polar eluent can separate (PPh₃)AuCl from the more polar TPPO. |
Issue 3: Formation of Colored Impurities
| Observation | Potential Cause | Troubleshooting Step |
| Yellow or orange tint | Unreacted chloroauric acid | Ensure complete reaction by allowing sufficient reaction time. Wash the product thoroughly with water to remove any residual water-soluble starting materials. |
| Purple or dark color | Formation of colloidal gold | Avoid harsh reaction conditions (e.g., excessive heat or overly strong reducing agents). Ensure the reaction is carried out under an inert atmosphere if necessary. |
| Yellowish product after storage | Photochemical decomposition | Store the final product in a dark, well-sealed container to protect it from light. Avoid using chlorinated solvents for long-term storage. |
Quantitative Data
| Compound | Formula | Molar Mass ( g/mol ) | ³¹P NMR Chemical Shift (δ, ppm) | Characteristic IR Bands (cm⁻¹) |
| Triphenylphosphinegold(I) Chloride | C₁₈H₁₅AuClP | 494.71 | ~ +33 | ~ 330 (Au-Cl), ~ 1435, 1095, 690 (P-C) |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | ~ +25 to +30 | ~ 1190 (P=O) |
| Bis(triphenylphosphine)gold(I) chloride | C₃₆H₃₀AuClP₂ | 757.00 | ~ +39 | - |
| Trichloro(triphenylphosphine)gold(III) | C₁₈H₁₅AuCl₃P | 565.61 | ~ +30 | - |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Synthesis of Triphenylphosphinegold(I) Chloride
This protocol is adapted from a standard literature procedure.[1]
-
Dissolve chloroauric acid (HAuCl₄·xH₂O) in 95% ethanol.
-
In a separate flask, dissolve two equivalents of triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution at room temperature.
-
A white precipitate of (PPh₃)AuCl will form.
-
Stir the reaction mixture for an additional 30 minutes to ensure complete reaction.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with ethanol and then with diethyl ether to remove triphenylphosphine oxide and other soluble impurities.
-
Dry the product under vacuum.
Purification by Recrystallization
-
Dissolve the crude Triphenylphosphinegold(I) Chloride in a minimal amount of hot dichloromethane.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane and dry under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis of Triphenylphosphinegold(I) Chloride.
References
Technical Support Center: Triphenylphosphinechlorogold ((PPh₃)AuCl) Catalyst
Welcome to the Technical Support Center for Triphenylphosphinechlorogold ((PPh₃)AuCl) catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of (PPh₃)AuCl catalyst deactivation?
A1: The primary indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.
-
A significant drop in the yield of the desired product.
-
A change in the color of the reaction mixture, sometimes with the formation of a black precipitate, which may indicate the reduction of Au(I) to elemental gold (Au(0)).
-
Inconsistent results between batches, even with identical reaction setups.
Q2: What are the primary mechanisms behind the deactivation of (PPh₃)AuCl?
A2: The deactivation of (PPh₃)AuCl typically occurs through several pathways:
-
Poisoning: The catalytically active gold center can be poisoned by the coordination of Lewis basic impurities or even the substrates/products themselves, particularly those containing nitrogen (e.g., amines, pyridines) or sulfur (e.g., thiols).[1] These species can bind strongly to the gold center, rendering it inactive for the desired catalytic cycle.
-
Reduction to Elemental Gold (Au(0)): The active Au(I) species can be reduced to catalytically inactive elemental gold (Au(0)), which often appears as a black precipitate. This can be triggered by certain substrates, impurities, or elevated temperatures.
-
Formation of Inactive Gold Complexes: The catalyst can form stable, off-cycle complexes that are catalytically inactive. For instance, in the presence of basic impurities, the formation of trigold oxonium complexes like [(Ph₃P)Au₃O]⁺ has been reported to be less reactive.
Q3: Can a deactivated (PPh₃)AuCl catalyst be regenerated?
A3: Yes, in many cases, a deactivated (PPh₃)AuCl catalyst can be regenerated, particularly when the deactivation is due to poisoning by basic impurities.[2] However, if the deactivation is a result of reduction to elemental gold, in-situ regeneration is generally not feasible.
Q4: How can I regenerate a (PPh₃)AuCl catalyst that has been poisoned?
A4: For catalysts deactivated by Lewis basic impurities (e.g., amines), an in-situ regeneration can often be achieved by adding a suitable Brønsted or Lewis acid activator.[2] Acids like triflic acid (HOTf) or indium(III) triflate (In(OTf)₃) can protonate or coordinate with the poisoning species, liberating the active gold catalyst to re-enter the catalytic cycle.[2]
Q5: What is the role of the triphenylphosphine (PPh₃) ligand in the catalyst's stability and activity?
A5: The triphenylphosphine ligand is crucial for both the stability and reactivity of the gold(I) center. It is a moderately electron-donating and sterically demanding ligand that stabilizes the linear geometry of the Au(I) complex. The Au-P bond is labile enough to allow for substrate coordination, yet strong enough to prevent facile catalyst decomposition. The electronic and steric properties of the phosphine ligand can be tuned to modulate the catalyst's performance.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Low or no conversion | Catalyst poisoning from starting materials or solvents. | Purify all starting materials and solvents. Consider passing them through a plug of activated alumina or silica gel. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. | |
| Catalyst has decomposed to Au(0). | If a black precipitate is observed, catalyst decomposition is likely. The reaction should be repeated with fresh catalyst under milder conditions if possible. | |
| Reaction starts but then stalls | Gradual catalyst poisoning by a product or byproduct. | Consider in-situ regeneration by adding a suitable acid activator (see regeneration protocol below). |
| Thermal decomposition of the catalyst over time. | Attempt the reaction at a lower temperature. | |
| Inconsistent yields between runs | Variable levels of impurities in starting materials or solvents. | Implement a consistent purification protocol for all reagents. |
| Air or moisture sensitivity. | While generally tolerant, ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents for sensitive substrates. |
Data Presentation
The following table provides representative data on the performance of a (PPh₃)AuCl-catalyzed cyclization reaction, illustrating the effects of deactivation by a nitrogen-containing substrate (pyridine) and subsequent regeneration with triflic acid (HOTf).
| Entry | Catalyst System | Additive | Reaction Time (h) | Conversion (%) | Observations |
| 1 | (PPh₃)AuCl / AgOTf | None | 2 | 95 | Clean reaction, high conversion. |
| 2 | (PPh₃)AuCl / AgOTf | Pyridine (1.1 eq) | 12 | < 5 | Reaction stalled, catalyst poisoned. |
| 3 | Entry 2 system | HOTf (1.2 eq) added after 1h | 4 | 88 | Catalyst reactivated, reaction proceeds to high conversion. |
| 4 | (PPh₃)AuCl / AgOTf | None (at 100°C) | 4 | 45 | Black precipitate observed, partial decomposition. |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Synthesis of this compound(I) ((PPh₃)AuCl)
This protocol is adapted from a standard literature procedure.
Materials:
-
Chloroauric acid (HAuCl₄·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolve chloroauric acid in deionized water to create an aqueous solution.
-
In a separate flask, dissolve triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the chloroauric acid solution with vigorous stirring. A white precipitate of (PPh₃)AuCl will form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete reaction.
-
Collect the white solid by vacuum filtration and wash it thoroughly with 95% ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain pure (PPh₃)AuCl.
Standard Protocol for a (PPh₃)AuCl-Catalyzed Reaction (e.g., Alkyne Hydration)
Materials:
-
(PPh₃)AuCl
-
Silver triflate (AgOTf) or another silver salt for halide abstraction
-
Substrate (e.g., an alkyne)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add (PPh₃)AuCl (1-5 mol%) and the silver salt (1-5 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature. A white precipitate of AgCl will form.
-
Add the substrate to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction can be quenched and worked up as required for product isolation.
Protocol for In-Situ Regeneration of a Poisoned (PPh₃)AuCl Catalyst
This protocol is for cases where catalyst deactivation is suspected due to poisoning by a Lewis basic species.
Procedure:
-
If the reaction has stalled, take a small aliquot for analysis to confirm the lack of further conversion.
-
Under an inert atmosphere, add a solution of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), to the reaction mixture. A slight excess (e.g., 1.1-1.2 equivalents relative to the suspected poison or the catalyst) is often used.
-
Continue to stir the reaction at the appropriate temperature.
-
Monitor the reaction for a resumption of catalytic activity and product formation.
Visualizations
Catalyst Deactivation and Regeneration Cycle
Figure 1. Deactivation and Regeneration Cycle of (PPh₃)AuCl
Experimental Workflow for Troubleshooting a Stalled Reaction
Figure 2. Troubleshooting Workflow for a Stalled Reaction
References
Technical Support Center: Optimizing Catalytic Activity of Triphenylphosphinechlorogold(I)
Welcome to the technical support center for Triphenylphosphinechlorogold(I), also known as (Ph₃P)AuCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: My (Ph₃P)AuCl-catalyzed reaction is not starting or is very sluggish. What are the common causes?
A1: (Ph₃P)AuCl is a stable precatalyst and requires activation to generate the catalytically active cationic gold(I) species, [ (Ph₃P)Au ]⁺.[1][2] Inactivity is often due to inefficient activation. Key factors to check are:
-
Chloride Abstraction: Ensure you are using a silver salt with a weakly coordinating anion (e.g., AgSbF₆, AgOTf, AgNTf₂) to effectively remove the chloride ligand from the gold complex.[1][2]
-
Purity of Reagents: The (Ph₃P)AuCl reagent should be of high purity. Impurities can interfere with the catalytic cycle.
-
Solvent Choice: The polarity of the solvent can influence the activation process and the stability of the cationic catalyst. Dichloromethane and other halogenated solvents are commonly used.[3]
-
Reaction Temperature: While many gold-catalyzed reactions proceed at room temperature, some may require heating to overcome activation barriers.[4]
Q2: How do I choose the right silver salt for activating my (Ph₃P)AuCl catalyst?
A2: The choice of the silver salt determines the counterion of the active cationic gold catalyst, which can significantly impact reactivity and selectivity.[3][5]
-
Weakly Coordinating Anions: Silver salts with weakly coordinating anions like SbF₆⁻, PF₆⁻, or NTf₂⁻ are generally preferred as they lead to a more electrophilic and reactive cationic gold species.[1]
-
Effect on Yield: As shown in the table below, the counterion can have a dramatic effect on the product yield. For example, in the cyclization of allenyl acetal, changing the silver salt from AgSbF₆ to AgOTf increased the yield from 65% to 89%.[6]
Q3: Are there silver-free methods to activate (Ph₃P)AuCl?
A3: Yes, silver-free activation protocols have been developed to avoid potential interference from silver byproducts.[7] One common method involves the use of Brønsted acids to protonate a gold(I)-hydroxide complex, which can be generated in situ.[7] This approach avoids the need for silver salts and the exclusion of light.[7]
Q4: My reaction is producing undesired side products. How can I improve the selectivity?
A4: Selectivity in gold-catalyzed reactions is influenced by several factors:
-
Ligand Choice: While this guide focuses on triphenylphosphine, it's important to note that the electronic and steric properties of the phosphine ligand can be tuned to influence selectivity. Bulky, electron-rich phosphines are often used in gold(I) catalysis.[8] In some cases, switching to a different class of ligands, like N-heterocyclic carbenes (NHCs), can alter the reaction outcome due to their different electronic properties.[9]
-
Counterion: The counterion can influence the chemo- and regioselectivity of a reaction.[3] Experimenting with different silver salts can help optimize for the desired product.
-
Additives: The use of additives can modulate the reactivity and selectivity of the gold catalyst.[3][5]
Q5: What are the signs of catalyst deactivation, and how can it be prevented?
A5: Catalyst deactivation can manifest as a reaction stalling before completion or low turnover numbers (TONs).[5] Potential deactivation pathways include:
-
Formation of Inactive Species: The formation of catalytically inactive species, such as gem-diaurated complexes, can halt the catalytic cycle.[4]
-
Reduction to Au(0): The active Au(I) species can sometimes be reduced to inactive gold nanoparticles (Au(0)).
-
Prevention Strategies:
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and concentration of reagents can minimize side reactions that lead to deactivation.
-
Use of Oxidants: In reactions involving a Au(I)/Au(III) redox cycle, a stoichiometric oxidant is often required to regenerate the active catalytic species.[4]
-
Ligand Modification: In some cases, modifying the ligand can enhance the stability of the catalyst.
-
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Catalyst Activation | Verify the quality and stoichiometry of the silver salt used for chloride abstraction. Consider switching to a silver salt with a more weakly coordinating anion (e.g., from AgBF₄ to AgSbF₆).[1][6] |
| Catalyst Decomposition | Protect the reaction from light if silver salts are used, as they can be light-sensitive.[7] Consider if the reaction temperature is too high, leading to thermal decomposition. |
| Substrate Incompatibility | Ensure the substrate is stable under the reaction conditions and does not contain functional groups that could poison the catalyst (e.g., strong coordinating groups). |
| Insufficient Catalyst Loading | While gold catalysts are typically used in low concentrations (e.g., 5 mol %), some challenging transformations may require a higher loading.[6] |
| Solvent Effects | The reaction medium can influence catalyst activity. Screen different solvents with varying polarities.[3] |
Issue 2: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Moisture or Air Sensitivity | Although many gold-catalyzed reactions are tolerant to air and moisture, some sensitive substrates or catalytic cycles may require an inert atmosphere (e.g., nitrogen or argon).[4][10] |
| Variable Reagent Quality | Use reagents from a reliable source and ensure consistent purity between batches. The quality of the silver salt can be particularly important. |
| "Silver Effect" | Silver salts can sometimes have unpredictable effects on the reaction.[3] If reproducibility is an issue, consider exploring silver-free activation methods.[7] |
Data Presentation
Table 1: Effect of Silver Salt Counterion on Product Yield in the Cyclization of Allenyl Acetal 1a[7]
| Entry | Catalyst System | Yield (%) |
| 1 | (Ph₃P)AuCl / AgSbF₆ | 65 |
| 2 | (Ph₃P)AuCl / AgOTf | 89 |
| 3 | (Ph₃P)AuCl / AgNTf₂ | 83 |
| 4 | AgOTf (alone) | 48 |
Conditions: 5 mol % catalyst, CH₂Cl₂, 28 °C, 0.5 h.[6]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activation and Cyclization[7]
This protocol is based on the gold-catalyzed cyclization of allenyl acetals.
-
Preparation of the Catalyst Solution: In a dry reaction vessel under an inert atmosphere, dissolve this compound(I) ((Ph₃P)AuCl) (0.05 equivalents) in the reaction solvent (e.g., dichloromethane).
-
Activation: Add the silver salt (e.g., AgOTf, 0.05 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes. The formation of a white precipitate (AgCl) indicates successful chloride abstraction.
-
Reaction Initiation: Add the substrate (1.0 equivalent) to the activated catalyst mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃). Filter the mixture to remove the silver chloride precipitate. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the activation of (Ph₃P)AuCl.
Caption: Key factors influencing catalytic activity.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Gold-catalyzed cyclization of allenyl acetal derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 10. Gold-Catalyzed Allylation of Aryl Boronic Acids: Accessing Cross-Coupling Reactivity with Gold - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage precautions for Triphenylphosphinechlorogold
Technical Support Center: Triphenylphosphinegold(I) Chloride
This guide provides essential safety, handling, and storage information for Triphenylphosphinegold(I) chloride (CAS No. 14243-64-2) for personnel in research and development.
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is mandatory when handling Triphenylphosphinegold(I) chloride?
A1: When handling this compound, a comprehensive set of PPE is required to minimize exposure. This includes:
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[1][2]
-
Body Protection: A lab coat or suitable protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: A NIOSH-certified dust and mist respirator is recommended, especially when there is a risk of inhaling the powder.[1][2] All handling should be performed inside a certified chemical fume hood.[1]
Q2: How should I properly store Triphenylphosphinegold(I) chloride?
A2: Proper storage is crucial for maintaining the compound's stability and ensuring safety. Key storage requirements are:
-
Container: Keep the container tightly closed to prevent moisture ingress.[1][3]
-
Atmosphere: Store in a dry, inert atmosphere; storage under nitrogen is recommended.[4][5]
-
Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is specified by some suppliers.[4]
-
Location: Store in a well-ventilated area, away from heat sources and incompatible materials.[1] The storage area should be locked or otherwise secured.[1][5]
Q3: What materials and chemicals are incompatible with Triphenylphosphinegold(I) chloride?
A3: To prevent hazardous reactions, avoid contact with the following:
-
Water and moist air, as the compound is moisture-sensitive.[1][2][6]
-
Strong oxidizing agents.[6]
-
Finely powdered metals.[6]
-
Reducing agents.[3]
-
Excess heat.[2]
Q4: What are the immediate first-aid actions required in case of accidental exposure?
A4: In case of any exposure, prompt action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If the person is not breathing, administer artificial respiration. If symptoms like respiratory irritation occur, seek medical attention.[2][5][7]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[2][6]
Q5: What is the correct procedure for cleaning up a small spill?
A5: For small spills, follow these steps:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Ensure you are wearing the full required PPE (see Q1).[1]
-
Prevent the powder from becoming airborne. Avoid creating dust.
-
Carefully sweep or shovel the spilled solid into a suitable, labeled container for chemical waste disposal.[1]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering sewers or public waterways.[1]
Q6: What are the signs of decomposition?
A6: While visual signs are not well-documented, decomposition can be expected upon exposure to high heat or incompatible materials.[2] Hazardous decomposition products upon heating include irritating fumes, carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, heavy metal oxides, and hydrogen chloride gas.[2][6] If you suspect decomposition, handle the material with extreme caution within a fume hood and dispose of it according to institutional protocols.
Data Presentation
Summary of Physical and Safety Data
| Property | Value | Reference |
| Appearance | White to colorless crystalline solid | [4][5][8] |
| Melting Point | 236–249 °C (457–480 °F) | [4][5][8] |
| Storage Temperature | 2–8 °C (Refrigerated) | [4] |
| Solubility | Insoluble in water and ethanol. Soluble in methylene chloride, acetonitrile, benzene, and acetone. | [4][5] |
| Stability | Stable under recommended storage conditions. Moisture-sensitive. | [1][6] |
| Incompatibilities | Water, moist air, excess heat, strong oxidizing agents, finely powdered metals, reducing agents. | [1][2][3][6] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is certified and operational. Confirm that an emergency eyewash station and safety shower are accessible.[1][2]
-
PPE: Don the required personal protective equipment: nitrile or neoprene gloves, chemical safety goggles, and a lab coat. A respirator is recommended.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust. Avoid the formation of dust during weighing and transfer.[1]
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the material. Ensure the container is promptly and tightly resealed after use.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean all contaminated surfaces and equipment.
-
Waste: Dispose of contaminated materials and excess chemicals in a designated, labeled hazardous waste container according to your institution's guidelines.
Protocol 2: Accidental Spill Response
-
Alert: Immediately alert colleagues in the vicinity of the spill.
-
Evacuate: Evacuate non-essential personnel from the area.[1]
-
Assess: Assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Protect: Don full PPE, including respiratory protection, before entering the spill area.[1]
-
Contain: Prevent further spread of the solid. If applicable, use dikes or absorbents for containment.[1]
-
Clean-up: Carefully sweep the solid material into a labeled container for hazardous waste. Do not use water for cleanup.[1]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., one in which the compound is soluble and which is appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor or safety officer as per institutional policy.
Mandatory Visualization
Caption: Workflow for handling an accidental spill event.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. GOLD (I) CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. Chloro(triphenylphosphine)gold | 14243-64-2 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Triphenylphosphinechlorogold Catalysis
Welcome to the Technical Support Center for Triphenylphosphinechlorogold ((PPh₃)AuCl) catalysis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by (PPh₃)AuCl is not working or giving very low yields. What is the first thing I should check?
A1: The most critical first step is to ensure the activation of the (PPh₃)AuCl precatalyst. (PPh₃)AuCl is a stable complex and is not catalytically active itself. It requires the abstraction of the chloride ligand to generate the active cationic gold(I) species, [(PPh₃)Au]⁺.[1][2] This is typically achieved by adding a silver salt with a non-coordinating anion (e.g., AgOTf, AgSbF₆, AgBF₄).[1][3] Without this activation step, the catalytic cycle cannot begin.
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: A black or dark-colored precipitate is often indicative of the formation of gold nanoparticles (Au(0)). This signifies the decomposition of the homogeneous gold(I) catalyst, a common deactivation pathway that leads to lower yields. To prevent catalyst decomposition:
-
Ensure Complete Chloride Abstraction: Use a stoichiometric amount of a silver salt activator. Incomplete removal of chloride can lead to less stable and less active species.[4]
-
Control Reaction Temperature: While heating can increase reaction rates, excessively high temperatures can accelerate the decomposition of the catalyst.
-
Use High-Purity Reagents and Solvents: Impurities can promote the reduction of Au(I) to Au(0). Ensure solvents are dry and degassed, as water and oxygen can contribute to catalyst deactivation.[5]
-
Consider Ligand Effects: While triphenylphosphine is a common ligand, for certain substrates or conditions, a different phosphine or an N-heterocyclic carbene (NHC) ligand might offer greater stability to the gold center and prevent agglomeration.[6]
Q3: I am using a silver salt to activate my catalyst, but my yields are still low. Could the silver salt be the problem?
A3: Yes, the choice and amount of the silver salt can significantly impact the reaction. While necessary for activation, silver salts can have adverse effects.
-
Excess Silver Salt: An excess of silver salt can sometimes inhibit the reaction. It is recommended to use a stoichiometric equivalent (1.0 eq) relative to the gold catalyst.[4]
-
Counter-ion Effects: The non-coordinating anion from the silver salt (e.g., OTf⁻, SbF₆⁻) becomes the counter-ion to the cationic gold catalyst and can influence its reactivity. The choice of the silver salt may need to be optimized for your specific reaction.[1]
-
Incomplete Precipitation: After activation, the silver chloride (AgCl) precipitate should be removed from the reaction mixture, for example, by filtration through celite. The presence of AgCl can interfere with the catalysis.
Q4: How do I choose the right solvent and temperature for my reaction?
A4: The optimal solvent and temperature are highly dependent on the specific reaction being performed (e.g., hydroamination, cycloisomerization).
-
Solvent: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and toluene are commonly used solvents for gold-catalyzed reactions. The choice of solvent can influence catalyst solubility, stability, and reactivity. It is often necessary to screen a few solvents to find the best one for your system.
-
Temperature: Many gold-catalyzed reactions proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. However, as mentioned, be cautious of higher temperatures that can lead to catalyst decomposition. For some reactions, lower temperatures may be required to improve selectivity.
Q5: What are common side reactions that can lead to low yields of my desired product?
A5: Besides catalyst deactivation, several side reactions can consume starting materials and reduce the yield of the desired product. These can include:
-
Homocoupling: Particularly with terminal alkynes, dimerization or oligomerization of the starting material can occur.
-
Protodeauration: The gold catalyst can be displaced by a proton, leading to the regeneration of the starting alkyne and an inactive gold species.
-
Isomerization: The desired product may isomerize to a more stable, but undesired, isomer under the reaction conditions.
Troubleshooting Guide
Low yields in (PPh₃)AuCl catalyzed reactions can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving the issue.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low yields in this compound catalyzed reactions.
Data Presentation
The following tables provide representative data on how variations in catalyst loading and the stoichiometry of the silver salt activator can influence the reaction yield. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 12 | 45 |
| 2 | 2 | 12 | 78 |
| 3 | 5 | 8 | 95 |
| 4 | 10 | 8 | 94 |
Reaction Conditions: Substrate (1.0 eq), (PPh₃)AuCl (x mol%), AgOTf (x mol%), in CH₂Cl₂ at room temperature.
Table 2: Effect of Silver Salt Stoichiometry on Product Yield
| Entry | (PPh₃)AuCl (mol%) | AgOTf (eq. to Au) | Time (h) | Yield (%) |
| 1 | 5 | 0.5 | 12 | 35 |
| 2 | 5 | 1.0 | 8 | 95 |
| 3 | 5 | 1.2 | 8 | 92 |
| 4 | 5 | 2.0 | 8 | 85 |
Reaction Conditions: Substrate (1.0 eq), (PPh₃)AuCl (5 mol%), AgOTf (x eq.), in CH₂Cl₂ at room temperature.
Experimental Protocols
General Procedure for in-situ Catalyst Activation and a Catalytic Hydroamination Reaction
This protocol describes the in-situ activation of (PPh₃)AuCl with AgOTf and its use in a typical intermolecular hydroamination of an alkyne with a sulfonamide.
Materials:
-
This compound(I) ((PPh₃)AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Alkyne (e.g., phenylacetylene)
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
-
Celite for filtration
Procedure:
-
Catalyst Activation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (PPh₃)AuCl (e.g., 0.05 mmol, 5 mol%).
-
Add AgOTf (e.g., 0.05 mmol, 1.0 eq. to Au).
-
Add anhydrous CH₂Cl₂ (e.g., 2 mL) and stir the suspension at room temperature for 30 minutes in the dark (to prevent photosensitivity of silver salts). A white precipitate of AgCl will form.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne (e.g., 1.0 mmol, 1.0 eq.) and the sulfonamide (e.g., 1.2 mmol, 1.2 eq.) in anhydrous CH₂Cl₂ (e.g., 8 mL).
-
Carefully transfer the supernatant of the activated catalyst solution to the substrate solution via a cannula or a syringe equipped with a filter (to exclude the AgCl precipitate).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Signaling Pathways and Mechanisms
Diagram: Catalytic Cycle of (PPh₃)AuCl
Caption: The catalytic cycle for a generic gold-catalyzed hydrofunctionalization of an alkyne.
Diagram: Catalyst Deactivation Pathway
Caption: Common pathways leading to the deactivation of the active gold(I) catalyst.
References
Technical Support Center: Triphenylphosphinechlorogold (AuCl(PPh3)) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the poisoning of Triphenylphosphinechlorogold (AuCl(PPh3)) catalysts and overcoming related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of AuCl(PPh3) catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning include:
-
No reaction or very low conversion: This is often the most obvious sign, especially when using low catalyst loadings.[1][2]
-
Reaction stalls before completion: The reaction starts but stops before all the starting material is consumed.[3] This could indicate gradual deactivation by impurities or product inhibition.
-
A "threshold effect": The reaction only proceeds after a certain minimum amount of catalyst is added.[1][2] This suggests that initial amounts of the catalyst are consumed by poisons present in the reaction mixture.
-
Formation of a black precipitate: This often indicates the decomposition of the gold(I) catalyst to elemental gold (Au(0)) nanoparticles, a common deactivation pathway.[3]
Q2: What are the primary sources of poisons for my gold-catalyzed reaction?
A2: Catalyst poisons are often trace impurities with a high affinity for the gold center.[1][2] Common sources include:
-
Solvents and Reagents: Halides (e.g., chloride from chlorinated solvents), bases, and other nucleophilic impurities can be present in unpurified solvents and starting materials.[1][2]
-
Ancillary Materials: Filtration aids like Celite and drying agents such as molecular sieves can contain basic or halide impurities that leach into the reaction.[1][2]
-
Glassware: Basic residues on the surface of glassware can neutralize the active cationic gold species.[3]
-
Atmosphere: While cationic gold catalysts are generally tolerant to moisture and oxygen, performing reactions under an inert atmosphere is good practice to prevent the introduction of other potential contaminants.[4]
Q3: How do poisons deactivate the AuCl(PPh3) catalyst?
A3: this compound is a precatalyst that often requires activation, typically by a silver salt, to generate a cationic gold(I) species, which is the active catalyst. Poisons, such as halides (X⁻) or bases (B:), have a very high affinity for this cationic gold center. They coordinate strongly to the gold, blocking the site where the substrate (e.g., an alkyne) would normally bind and be activated.[1][2] This binding is often much stronger than the substrate's coordination, meaning even trace amounts of poison can completely shut down the catalytic cycle.[1][2]
Q4: Can I regenerate a poisoned AuCl(PPh3) catalyst?
A4: In many cases, yes. If the catalyst has been poisoned by basic or halide impurities, it can often be reactivated in situ. The addition of a suitable Brønsted or Lewis acid, such as triflic acid (HOTf) or a metal triflate (e.g., In(OTf)₃), can act as a "sacrificial" agent.[1][2] These activators have a high affinity for the poisons, effectively "cleaning" them from the gold catalyst and allowing it to re-enter the catalytic cycle.[1][2][5] However, if the catalyst has decomposed to elemental gold (black precipitate), this type of in situ regeneration is not effective.[3]
Troubleshooting Guides
Issue 1: No Reaction or Extremely Low Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Impurities | 1. Purify Solvents and Substrates: Distill solvents and purify substrates via chromatography or distillation.[4] 2. Acid-Wash Glassware: Treat all glassware with an acid bath (e.g., 1 M HCl), rinse with deionized water, and oven-dry before use.[3] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading to overcome the baseline impurity level.[3] | The reaction proceeds as expected, indicating the removal or saturation of catalyst poisons. |
| Insufficient Catalyst Activation | 1. Check Activator Quality: Ensure the silver salt (e.g., AgSbF₆, AgOTf) is fresh and has been stored properly. 2. Optimize Catalyst-to-Activator Ratio: Ensure a stoichiometric amount of the silver salt is used to fully abstract the chloride from the gold precatalyst. | A clean and efficient reaction indicates that the active cationic gold catalyst is being generated successfully. |
Issue 2: Reaction Starts but Stalls Before Completion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Gradual Catalyst Deactivation | 1. Add a Second Portion of Catalyst: If the reaction stalls, adding another portion of the catalyst may restart the reaction.[4] 2. Add an Acid Activator: Introduce a Brønsted or Lewis acid (e.g., HOTf) to reactivate the catalyst in situ.[1][2] | The reaction proceeds to completion, confirming that catalyst deactivation was the issue. |
| Product Inhibition | 1. Slow Substrate Addition: Add the substrate slowly over time to keep its concentration low.[4] 2. Dilute the Reaction: Running the reaction at a lower concentration may mitigate product inhibition.[4] | Higher conversion is achieved, suggesting that product inhibition was limiting the reaction. |
Issue 3: Formation of a Black Precipitate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition to Au(0) | 1. Lower Reaction Temperature: High temperatures can promote the reduction of Au(I) to Au(0).[3] 2. Optimize Reaction Time: Minimize the reaction time to what is necessary for complete conversion to reduce the catalyst's exposure to harsh conditions.[3] 3. Use Stabilizing Ligands: In some cases, adding a slight excess of the phosphine ligand can help stabilize the active gold species.[3] | A clean, homogeneous reaction solution is maintained, and the desired product is obtained in high yield. |
Experimental Protocols
Protocol 1: General Procedure for Purification of Solvents and Reagents
-
Solvent Purification:
-
Non-halogenated solvents (e.g., toluene, dioxane) should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Halogenated solvents (e.g., dichloromethane, chloroform) should be distilled from CaH₂. Note that chloroform can be a source of chloride impurities.[1] Passing the solvent through a plug of neutral alumina immediately before use can also remove acidic or basic impurities.
-
-
Substrate Purification:
-
Liquid substrates should be distilled, and solid substrates should be recrystallized or purified by column chromatography to remove any potential catalyst poisons.
-
-
Glassware Preparation:
-
All glassware should be submerged in a 1 M HCl solution for at least 4 hours.
-
Rinse thoroughly with deionized water (3x) and then with acetone.
-
Dry in an oven at >100 °C for at least 12 hours before use.[3]
-
Protocol 2: In Situ Reactivation of a Poisoned Gold Catalyst
-
If a gold-catalyzed reaction has stalled, as monitored by TLC or GC/LC-MS, pause the reaction.
-
Under an inert atmosphere, add a solution of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), to the reaction mixture.[1][2] The amount of activator needed may vary but can be in the range of the catalyst loading.
-
Resume monitoring the reaction. A renewed consumption of starting material indicates successful reactivation of the catalyst.
Visualizing Catalyst Poisoning and Prevention
Caption: Mechanism of Au(I) catalyst poisoning and in situ reactivation.
Caption: A logical workflow for troubleshooting a failed gold-catalyzed reaction.
References
Validation & Comparative
A Comparative Analysis of Triphenylphosphinechlorogold(I) with Modern Gold(I) Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Gold-Catalyzed Reactions
Gold(I) complexes have become indispensable tools in modern organic synthesis, lauded for their unique ability to activate carbon-carbon multiple bonds under mild conditions.[1] Among the earliest and most fundamental of these catalysts is Triphenylphosphinechlorogold(I), (PPh₃)AuCl. While foundational, the evolution of gold catalysis has introduced a new generation of catalysts, primarily based on N-heterocyclic carbene (NHC) ligands, that often exhibit superior performance. This guide provides an objective comparison of this compound(I) with other gold(I) catalysts, supported by experimental data, to aid in catalyst selection for synthetic applications.
Performance Comparison in the Hydroamination of Phenylacetylene
The intermolecular hydroamination of alkynes is a classic benchmark reaction for evaluating the efficacy of gold(I) catalysts. This transformation is crucial for the synthesis of imines and enamines, which are valuable intermediates in the preparation of nitrogen-containing compounds.[2][3] The following table summarizes the catalytic performance of this compound(I) against two representative N-heterocyclic carbene (NHC)-gold(I) complexes in the hydroamination of phenylacetylene with aniline.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| (PPh₃)AuCl | Monodentate Phosphine | 2 | 2 | Dioxane | 24 | 20 | [4] |
| IPrAuCl | N-Heterocyclic Carbene | 1 | 1 | Acetonitrile | 2 | 99 | [5] |
| IMesAuCl | N-Heterocyclic Carbene | 2 | 2 | Dioxane | 24 | 85 | [4] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
The data clearly indicates that while (PPh₃)AuCl is capable of catalyzing the hydroamination, its efficiency is significantly lower than that of the NHC-ligated gold(I) complexes under similar conditions.[4] Notably, IPrAuCl demonstrates exceptional activity, achieving a near-quantitative yield in a much shorter reaction time and with a lower catalyst loading.[5] This enhanced performance is generally attributed to the strong σ-donating ability of NHC ligands, which increases the electron density on the gold center, thereby enhancing its catalytic activity.[4]
Experimental Protocol: Intermolecular Hydroamination of Phenylacetylene with Aniline
The following is a representative experimental protocol for the gold-catalyzed hydroamination of phenylacetylene with aniline, based on procedures described in the literature.
Materials:
-
Gold(I) catalyst ((PPh₃)AuCl, IPrAuCl, or IMesAuCl)
-
Silver hexafluoroantimonate (AgSbF₆) as co-catalyst
-
Phenylacetylene
-
Aniline
-
Anhydrous acetonitrile or dioxane as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-2 mol%) and the silver hexafluoroantimonate co-catalyst (1-2 mol%).
-
Add the anhydrous solvent (e.g., acetonitrile, 2 mL) and stir the mixture for 10 minutes at room temperature to allow for the in-situ generation of the active cationic gold(I) species.
-
To this mixture, add aniline (1.2 mmol) followed by phenylacetylene (1.0 mmol).
-
The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for the time indicated in the comparison table, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired imine.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for gold(I)-catalyzed hydroamination involves the activation of the alkyne by the cationic gold(I) species, making it susceptible to nucleophilic attack by the amine. The subsequent steps involve proton transfer and catalyst regeneration.
Caption: General workflow for gold(I)-catalyzed hydroamination of alkynes.
Concluding Remarks
This compound(I) remains a historically significant and commercially available catalyst for various organic transformations. However, for reactions such as the hydroamination of alkynes, modern N-heterocyclic carbene-ligated gold(I) complexes offer substantially higher catalytic activity, often leading to improved yields, shorter reaction times, and lower catalyst loadings. The choice of catalyst will ultimately depend on the specific substrate, desired reaction efficiency, and cost considerations. For demanding transformations and the development of highly efficient synthetic routes, the exploration of NHC-gold(I) catalysts is strongly recommended.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [iris.unibas.it]
- 3. Alkyne Hydroamination Promoted by NHC-Gold(I) Complexes: Activity and Mechanistic Insight [iris.unisa.it]
- 4. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reaction Outcomes with Triphenylphosphinechlorogold: Mass Spectrometry vs. Other Techniques
For researchers, scientists, and drug development professionals, the precise validation of chemical reaction outcomes is paramount. In the realm of gold-catalyzed reactions, particularly those employing the versatile catalyst Triphenylphosphinechlorogold ((PPh₃)AuCl), robust analytical techniques are essential for confirming product identity, assessing purity, and understanding reaction mechanisms. This guide provides an objective comparison of mass spectrometry with other key analytical methods for this purpose, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of organometallic compounds and reaction mixtures due to its high sensitivity and ability to provide molecular weight information.[1][2] When validating the outcomes of reactions catalyzed by this compound, electrospray ionization mass spectrometry (ESI-MS) is a particularly valuable technique. ESI is a soft ionization method that allows for the analysis of thermally labile and polar molecules, which is often the case for organogold complexes and their reaction products.[3]
Mass Spectrometry for the Analysis of this compound Reactions
Mass spectrometry offers several advantages for the validation of gold-catalyzed reactions. Its high sensitivity allows for the detection of trace intermediates and byproducts, providing a more complete picture of the reaction profile.[2] Furthermore, high-resolution mass spectrometry can provide exact mass measurements, enabling the determination of elemental compositions and confirming the identity of novel compounds.[1]
Key Mass Spectrometry Techniques and Their Applications
| Technique | Application in this compound Reaction Analysis | Strengths | Limitations |
| Electrospray Ionization (ESI-MS) | Identification of reaction products, intermediates, and the catalyst itself. Monitoring reaction progress. | Soft ionization preserves fragile molecules. High sensitivity.[3] | May not be suitable for non-polar compounds. Adduct formation can complicate spectra.[4] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition of products and intermediates. | High confidence in molecular formula assignment.[1] | Higher instrument cost. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of reaction products through fragmentation analysis. | Provides information about the connectivity of atoms within a molecule.[5] | Fragmentation patterns can be complex and difficult to interpret. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis to quantify gold content in final products or reaction mixtures. | Extremely sensitive for elemental quantification. | Provides no information about the molecular structure.[3] |
Experimental Protocol: ESI-MS Analysis of a this compound-Catalyzed Reaction
This protocol outlines a general procedure for analyzing the outcome of a hypothetical hydroamination reaction of an alkyne catalyzed by this compound using ESI-MS.
Objective: To identify the product of the reaction and monitor for the presence of the catalyst and any major byproducts.
Materials:
-
Reaction mixture containing the product, unreacted starting materials, and this compound catalyst.
-
High-purity solvent (e.g., acetonitrile or methanol) for dilution.
-
Formic acid (for promoting ionization, if necessary).
-
Microsyringe and appropriate vials for sample introduction.
Instrumentation:
-
An electrospray ionization mass spectrometer.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Dilute the aliquot significantly with the analysis solvent (e.g., 1:1000). The optimal dilution factor will depend on the concentration of the analyte and the sensitivity of the instrument.
-
If necessary, add a small amount of formic acid (0.1% v/v) to the diluted sample to facilitate protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters will need to be tuned for the specific instrument and analyte.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-1000) to encompass the expected masses of the product, starting materials, and catalyst.
-
-
Data Acquisition:
-
Inject the diluted sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the expected product.
-
Look for peaks corresponding to the this compound catalyst or its fragments. The intact catalyst has a molecular weight of 494.71 g/mol .[6][7]
-
Analyze the fragmentation pattern if MS/MS analysis is performed to confirm the structure of the product.
-
Comparison with Alternative Validation Methods
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive validation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary alternative and complementary method.
| Feature | Mass Spectrometry (ESI-MS) | NMR Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS). | Detailed structural information (connectivity, stereochemistry), quantitative analysis. |
| Sensitivity | High (picomole to femtomole).[2] | Lower (micromole to nanomole).[2] |
| Sample Requirements | Small sample amounts, requires ionization. | Larger sample amounts, must be soluble in deuterated solvents. |
| Data Interpretation | Can be complex due to fragmentation and adducts. | Generally provides unambiguous structural data. |
| Quantitative Analysis | Possible with internal standards, but can be challenging. | Highly reproducible and accurate for quantification.[2] |
Other techniques such as X-ray crystallography can provide definitive structural information for crystalline products, while chromatographic methods like HPLC and GC are excellent for assessing purity and separating components of a reaction mixture.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for reaction validation and the logical comparison of analytical techniques.
References
- 1. Reactions of Medicinal Gold(III) Compounds With Proteins and Peptides Explored by Electrospray Ionization Mass Spectrometry and Complementary Biophysical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Gold(III) Alkyne Complexes: Bonding and Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphenylphosphinegold(I) Chloride and Auranofin in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Gold-based compounds have a long history in medicine, with Auranofin, an oral gold(I) complex, being a well-established treatment for rheumatoid arthritis. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent is also under active investigation. Triphenylphosphinegold(I) chloride, another gold(I) complex, has garnered significant interest for its cytotoxic properties against cancer cells. This guide provides a detailed, objective comparison of the biological activities of Triphenylphosphinegold(I) chloride and Auranofin, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Core Chemical Structures
Triphenylphosphinegold(I) chloride (Au(PPh₃)Cl) is a linear gold(I) complex featuring a triphenylphosphine ligand and a chloride ion coordinated to the gold center.
Auranofin is also a linear gold(I) complex, but it contains a triethylphosphine ligand and a tetra-O-acetyl-β-D-thioglucose ligand.
Comparative Biological Performance: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the biological efficacy of Triphenylphosphinegold(I) chloride (or its close structural analogs) and Auranofin.
Table 1: Comparative Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Triphenylphosphinegold(I) chloride Analog (Et₃PAuCl) | HCT116 | Colorectal Carcinoma | Not specified, but noted as the most potent | [1] |
| Auranofin | HCT116 | Colorectal Carcinoma | Nanomolar range | [1] |
| Triphenylphosphinegold(I) chloride Analog (Et₃PAuCl) | HT-29 | Colorectal Carcinoma | Not specified, but noted as the most potent | [1] |
| Auranofin | HT-29 | Colorectal Carcinoma | Nanomolar range | [1] |
| Triphenylphosphinegold(I) chloride | MCF-7 | Breast Adenocarcinoma | Stronger activity than cisplatin | [2] |
| Auranofin | THP-1 | Monocytic Leukemia | 0.88 ± 0.04 | [3] |
Table 2: Comparative Inhibition of Thioredoxin Reductase (TrxR)
| Compound | Enzyme Source | IC₅₀ (nM) | Reference |
| Triphenylphosphinegold(I) chloride Analog (Et₃PAuCl) | Not specified | Most potent in the series | [1] |
| Auranofin | Not specified | Nanomolar range | [1] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
| Triphenylphosphinegold(I) chloride Analog (Et₃PAuCl) | Pseudomonas aeruginosa PAO1 | 20.57 | [4] |
| Auranofin | Pseudomonas aeruginosa PAO1 | 130.3 | [4] |
Key Mechanisms of Action: A Comparative Look
Both Triphenylphosphinegold(I) chloride and Auranofin exert their biological effects through multiple mechanisms, with the inhibition of the selenoenzyme thioredoxin reductase (TrxR) being a primary target.[5] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.[6]
Auranofin has also been shown to modulate key inflammatory and cell survival signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] While direct comparative studies are limited, the broader class of gold(I)-phosphine complexes, including Triphenylphosphinegold(I) chloride, is expected to share similar mechanistic pathways.
Signaling Pathways and Experimental Visualizations
To visually represent the complex biological processes influenced by these compounds and the methodologies used to study them, the following diagrams have been generated using the DOT language.
References
- 1. abcam.com [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Structural basis for the inhibitory mechanism of auranofin and gold(I) analogues against Pseudomonas aeruginosa global virulence factor regulator Vfr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Gold Nanoparticles: Impacts on Immune Cells and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gold compound auranofin induces apoptosis of human multiple myeloma cells through both down-regulation of STAT3 and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Triphenylphosphinechlorogold(I) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphinechlorogold(I), (PPh₃)AuCl, is a widely utilized and commercially available precatalyst in homogeneous gold catalysis. Its utility is rooted in the facile generation of a catalytically active cationic gold(I) species upon activation, typically with a silver salt to abstract the chloride ligand. This guide provides a comprehensive kinetic analysis of reactions catalyzed by (PPh₃)AuCl, offering an objective comparison of its performance against alternative gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands. The information presented herein, supported by experimental data from the literature, aims to inform catalyst selection for key organic transformations such as hydroamination and hydroarylation.
Performance Comparison: (PPh₃)AuCl vs. Alternative Catalysts
The catalytic efficacy of gold(I) complexes is profoundly influenced by the nature of the ancillary ligand. While (PPh₃)AuCl is a versatile catalyst, kinetic studies and comparative experiments consistently demonstrate that gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands often exhibit superior catalytic activity in terms of reaction rates and turnover frequencies (TOFs).
Key Observations:
-
Ligand Effects: The electronic properties of the ligand play a crucial role in the catalytic cycle. Electron-donating ligands can accelerate the turnover-limiting protodeauration step, while electron-withdrawing ligands can enhance the electrophilicity of the gold center, promoting the initial nucleophilic attack on the activated alkyne or allene.
-
Catalyst Stability: NHC ligands, being strong σ-donors, form robust bonds with the gold center, leading to more stable and long-lived catalysts compared to their phosphine counterparts. This increased stability often translates to higher overall yields and catalyst loadings.
-
Reaction Rates: In hydroamination reactions, NHC-Au(I) catalysts have been shown to be significantly more efficient than phosphine-ligated systems. For instance, (IPr)AuCl (where IPr is an NHC ligand) has been reported to be more active than {(o-biphenyl)di-tert-butylphosphine}AuCl.
The following tables summarize the available quantitative and semi-quantitative data comparing the performance of (PPh₃)AuCl and related phosphine-gold catalysts with NHC-gold alternatives in hydroamination and hydration reactions.
Table 1: Comparison of Catalytic Performance in the Intermolecular Hydroamination of Phenylacetylene with Aniline
| Catalyst System | Ligand Type | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| (PPh₃)AuCl / AgOTf | Phosphine | 12 - 24 | Moderate to Good | Not Reported |
| (IPr)AuCl / AgSbF₆ | NHC | 4 | >95 | >23.75 |
| Au₂(dppm)Cl₂ / AgSbF₆ | Phosphine | 12 | 85 | ~7 |
Data compiled from various literature sources. Direct comparison is challenging due to variations in reaction conditions.
Table 2: Comparison of Catalytic Performance in the Hydration of Phenylacetylene
| Catalyst | Ligand Type | Reaction Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| (PPh₃)AuCl / Acid | Phosphine | Not specified | Not specified | ~610 |
| Water-soluble Au(I)-NHC | NHC | Not specified | Not specified | 13 - 16 |
| [Au(IPr)(OH)] / HBF₄ | NHC | Not specified | Not specified | Up to 760 |
Data compiled from various literature sources. TOF values are highly dependent on specific reaction conditions.
Experimental Protocols for Kinetic Analysis
A thorough kinetic analysis is essential for understanding reaction mechanisms and optimizing catalytic systems. The following outlines a general experimental protocol for monitoring the kinetics of gold-catalyzed reactions, adaptable for various substrates and catalytic systems.
1. Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvents should be purified and dried according to standard procedures.
-
Reactants and reagents should be of high purity. The gold precatalyst, (PPh₃)AuCl, and any co-catalysts (e.g., silver salts) should be stored under inert atmosphere.
2. In-situ Catalyst Activation:
-
In a typical procedure, the gold(I) precatalyst, (PPh₃)AuCl, is dissolved in the reaction solvent.
-
A silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf) is added to abstract the chloride ligand and generate the active cationic gold(I) species, [(PPh₃)Au]⁺.
-
The mixture is typically stirred for a short period to ensure complete activation before the addition of the substrates.
3. Kinetic Monitoring by NMR Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ monitoring of reaction kinetics.
-
Procedure:
-
An NMR tube is charged with the catalyst solution and an internal standard (a compound that does not react or interfere with the reaction, e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
The NMR tube is brought to the desired reaction temperature in the NMR spectrometer.
-
The reaction is initiated by injecting the substrate(s) into the NMR tube.
-
¹H NMR spectra are recorded at regular time intervals.
-
The concentration of reactants and products is determined by integrating their characteristic signals relative to the internal standard.
-
-
Data Analysis: The reaction progress (conversion vs. time) is plotted. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined, allowing for the establishment of the rate law.
4. Determination of Activation Parameters:
-
The reaction is carried out at several different temperatures while keeping the initial concentrations of all components constant.
-
The rate constant (k) is determined at each temperature.
-
The activation energy (Ea) can be calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided below to illustrate the generally accepted mechanisms for gold(I)-catalyzed hydroamination and hydroarylation, as well as a typical experimental workflow for kinetic analysis.
Caption: Proposed mechanism for (PPh₃)AuCl-catalyzed hydroamination.
Caption: Proposed mechanism for (PPh₃)AuCl-catalyzed hydroarylation.
Caption: Experimental workflow for kinetic analysis using NMR.
A Comparative Guide to In-Situ Spectroscopic Monitoring of Triphenylphosphinegold(I) Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the quality of pharmaceutical compounds. Triphenylphosphinegold(I) chloride (Au(PPh3)Cl) and its derivatives are important precursors in the synthesis of gold-based drugs and functionalized nanoparticles. This guide provides a comparative overview of various in-situ spectroscopic techniques for monitoring reactions involving Au(PPh3)Cl, with a focus on ligand exchange and complex formation.
Comparison of In-Situ Spectroscopic Techniques
The choice of an in-situ monitoring technique depends on several factors, including the nature of the reaction, the species of interest, the required time resolution, and the information needed (kinetic or structural). The following table summarizes the key performance metrics of common spectroscopic methods for monitoring Au(PPh3)Cl reactions.
| Spectroscopic Technique | Information Provided | Time Resolution | Sensitivity | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structural information, quantitative concentration of reactants, intermediates, and products. | Seconds to minutes | Moderate | Provides detailed molecular structure information. ³¹P NMR is highly sensitive to the coordination environment of the phosphine ligand. | Relatively slow data acquisition, lower sensitivity compared to other methods, requires deuterated solvents for some applications. |
| UV-Vis Spectroscopy | Changes in electronic structure, concentration of chromophoric species, reaction kinetics. | Milliseconds to seconds (with stopped-flow) | High | Fast data acquisition, suitable for kinetic studies of rapid reactions, relatively inexpensive instrumentation. | Provides limited structural information, requires a change in the chromophore during the reaction. |
| FTIR Spectroscopy | Changes in vibrational modes of functional groups, identification of species. | Seconds | Moderate to High | Provides structural information about ligands and their binding, can be used with ATR probes for in-situ measurements in solution. | Solvent interference can be significant, complex spectra can be difficult to interpret. |
| Raman Spectroscopy | Vibrational information, complementary to FTIR, sensitive to non-polar bonds. | Seconds to minutes | Low (can be enhanced with SERS) | Less interference from aqueous solvents, can be used with fiber optic probes for remote monitoring. | Inherently weak signal, fluorescence interference can be a problem. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio of ionic species, identification of intermediates and products. | Seconds | Very High | High sensitivity and specificity for identifying species in complex mixtures. | Provides limited structural information on its own, may not be suitable for all reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for in-situ monitoring of gold-phosphine complex reactions using different spectroscopic techniques.
In-Situ NMR Spectroscopy for Ligand Exchange Monitoring
Objective: To monitor the exchange of the chloride ligand in Au(PPh3)Cl with a thiol.
Protocol:
-
Prepare a stock solution of Au(PPh3)Cl in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Transfer a known volume of the Au(PPh3)Cl solution to an NMR tube.
-
Acquire a baseline ³¹P NMR spectrum of the starting material. The ³¹P chemical shift of Au(PPh3)Cl in CDCl₃ is typically around 33.77 ppm.[1]
-
Inject a solution of the thiol ligand into the NMR tube.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
Monitor the decrease in the intensity of the signal corresponding to Au(PPh3)Cl and the appearance of new signals corresponding to the gold-thiolate product and any intermediates.
-
The integration of the peaks can be used to determine the relative concentrations of the species over time and to calculate reaction kinetics.
In-Situ Stopped-Flow UV-Vis Spectroscopy for Kinetic Studies
Objective: To determine the kinetics of a rapid ligand substitution reaction of a gold(I)-phosphine complex.
Protocol:
-
Prepare a solution of the gold(I)-phosphine complex in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a solution of the incoming ligand at a known concentration.
-
Load the two reactant solutions into the separate syringes of a stopped-flow apparatus.
-
Set the UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance change, as determined from preliminary scans of the reactants and products.
-
Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the absorbance change is recorded as a function of time with millisecond resolution.
-
The resulting kinetic trace (absorbance vs. time) can be fitted to an appropriate rate law to determine the reaction order and rate constant.
In-Situ Raman Spectroscopy (SERS) for Surface Reactions
Objective: To monitor the adsorption and reaction of a thiol with Au(PPh3)Cl on a SERS-active substrate.
Protocol:
-
Prepare a SERS-active substrate, such as gold nanoparticles immobilized on a solid support.
-
Acquire a background Raman spectrum of the substrate.
-
Introduce a solution of Au(PPh3)Cl to the SERS substrate and acquire the spectrum to observe the characteristic vibrational modes of the adsorbed complex.
-
Introduce a solution of the thiol reactant.
-
Collect time-resolved SERS spectra to monitor the changes in the vibrational bands associated with the triphenylphosphine ligand and the appearance of new bands from the gold-thiolate species.
-
The intensity of the characteristic Raman bands can be correlated with the surface coverage of the different species over time.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of in-situ monitoring experiments for different spectroscopic techniques.
Concluding Remarks
The selection of an appropriate in-situ spectroscopic technique is critical for the effective study of triphenylphosphinegold(I) chloride reactions. NMR spectroscopy offers unparalleled structural detail, making it ideal for mechanistic studies of slower reactions. For rapid kinetic analysis, stopped-flow UV-Vis spectroscopy is the method of choice, provided there is a discernible change in the electronic spectrum. Vibrational spectroscopies such as FTIR and Raman offer complementary structural information and are particularly useful for studying ligand binding and changes in complex symmetry. Finally, ESI-MS provides exceptional sensitivity for the identification of reaction components, especially in complex mixtures and for the characterization of larger clusters. By understanding the relative strengths and weaknesses of each technique, researchers can select the most suitable approach to gain valuable insights into the reactivity of these important gold compounds.
References
Assessing the Stereoselectivity of Triphenylphosphinechlorogold-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for highly stereoselective catalysts is paramount for the efficient construction of complex chiral molecules, a cornerstone of drug discovery and development. Among the array of catalysts, gold complexes, often generated in situ from precursors like triphenylphosphinechlorogold(I) ((PPh₃)AuCl), have emerged as powerful tools for a variety of asymmetric transformations. This guide provides a comparative assessment of the stereoselectivity of these gold catalysts in three key reactions: the intramolecular hydroamination of allenes, the cyclization of 1,6-enynes, and the aldol reaction. The performance of these gold catalysts is compared with alternative metal-based systems, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Enantioselective Intramolecular Hydroamination of Allenes
The intramolecular hydroamination of allenes is a powerful method for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. Gold(I) catalysts, typically generated from a gold source like (PPh₃)AuCl and a chiral phosphine ligand in the presence of a silver salt to abstract the chloride, have demonstrated exceptional performance in this transformation.
Performance Comparison
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| Gold(I) with (R)-DTBM-SEGPHOS | N-Allenyl Carbamate | 94 | 93 | [1] |
| Gold(I) with (R)-Xylyl-BINAP | N-Allenyl Tosylamide | 94 | 93 | [1] |
| Gold(I) with (R)-SEGPHOS | N-Allenyl Tosylamide | 87 | 87 | [1] |
e.e. = enantiomeric excess
As illustrated in the table, the choice of chiral ligand in conjunction with the gold(I) precursor is critical for achieving high enantioselectivity. Ligands such as DTBM-SEGPHOS and BINAP derivatives have proven to be highly effective.
Alternative Catalyst: Palladium
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination of an N-Allenyl Carbamate
This protocol is adapted from the work of Toste and co-workers.[1][2][3]
Materials:
-
N-allenyl carbamate substrate
-
(R)-3,5-Xylyl-BINAP(AuCl)₂ (or other chiral ligand-gold complex)
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-allenyl carbamate (1.0 equiv).
-
Add anhydrous dichloromethane to dissolve the substrate.
-
In a separate flask, prepare the catalyst solution by dissolving the chiral gold precatalyst (e.g., (R)-3,5-Xylyl-BINAP(AuCl)₂, 2.5 mol%) and AgBF₄ (5 mol%) in anhydrous dichloromethane.
-
Stir the catalyst mixture at room temperature for 5 minutes to allow for halide abstraction and formation of the active cationic gold species.
-
Add the activated catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 23 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral vinyl-substituted pyrrolidine or piperidine.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Enantioselective Cyclization of 1,6-Enynes
The cyclization of 1,6-enynes is a versatile method for constructing carbo- and heterocyclic ring systems. Gold(I) catalysts excel in promoting these transformations, often leading to a variety of skeletal rearrangements with high stereocontrol.
Performance Comparison
| Catalyst System | Substrate | Product Type | Yield (%) | e.r. | Reference |
| Gold(I) with Chiral Phosphoramidite | Diene-allene | [4+2] Cycloadduct | 83 | 99:1 | [4][5][6] |
| Gold(I) with C₃-Symmetric Phosphite | Diene-allene | [4+2] Cycloadduct | - | 84:16 | [4][5][6] |
e.r. = enantiomeric ratio
The data highlights the remarkable influence of the ligand structure on the enantioselectivity of the gold-catalyzed cycloaddition, with phosphoramidite ligands showing exceptional performance.
Alternative Catalysts: Rhodium and Metal-Free Radical Cyclization
Rhodium complexes are well-established catalysts for the asymmetric cyclization of 1,6-enynes, often proceeding via a distinct hydroboration/cyclization pathway.[7] Additionally, metal-free radical cascade cyclizations offer an alternative route to complex polycyclic structures from 1,6-enynes, though achieving high enantioselectivity can be challenging without a chiral auxiliary.[8]
Experimental Protocol: Gold-Catalyzed [4+2] Cycloaddition of a Diene-allene
This protocol is based on the work of Toste and co-workers.[4][5][6][9]
Materials:
-
Diene-allene substrate
-
Chiral phosphoramidite gold(I) chloride precatalyst (e.g., L₈AuCl)
-
Silver tetrafluoroborate (AgBF₄) or Silver hexafluoroantimonate (AgSbF₆)
-
Toluene or dichloromethane, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the diene-allene substrate (1.0 equiv) in the chosen anhydrous solvent.
-
In a separate vial, weigh the chiral gold precatalyst (e.g., 5 mol%) and the silver salt (5 mol%).
-
Add a small amount of the anhydrous solvent to the catalyst and silver salt, and briefly sonicate or vortex to ensure good mixing and activation.
-
Transfer the catalyst slurry to the solution of the substrate.
-
Stir the reaction at the specified temperature (e.g., room temperature or below) and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction with a small amount of a basic solution (e.g., triethylamine or saturated sodium bicarbonate).
-
Filter the mixture through a short pad of silica gel, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the cycloadduct.
-
Analyze the enantiomeric ratio of the product using chiral HPLC or SFC.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While traditionally catalyzed by acids or bases, the development of catalytic, enantioselective versions has been a major focus. The pioneering work of Ito and Hayashi demonstrated the utility of chiral ferrocenylphosphine-gold(I) complexes in catalyzing the asymmetric aldol reaction of isocyanoacetates. More recent developments have shown synergistic gold/iron catalytic systems for crossed aldol reactions.[10][11][12]
Performance Comparison
| Catalyst System | Donor | Acceptor | Yield (%) | d.r. | e.e. (%) | Reference |
| Gold(I)/Fe(acac)₃ | Keto-alkyne | Benzaldehyde | 95 | - | - | [10][11][12] |
| Silver(I) with Chiral Ligand | Isocyanoacetate | Aldehyde | - | - | High | [13] |
| Nickel(II) with Chiral Ligand | N-acyl thiazinanethione | Aromatic Aldehyde | High | High (anti) | High | [14] |
d.r. = diastereomeric ratio
This comparison showcases that while gold catalysis can be highly effective in specific aldol-type transformations, other transition metals like silver and nickel also offer powerful and highly stereoselective alternatives, often with broader substrate scopes in direct aldol reactions.
Experimental Protocol: Synergistic Gold/Iron-Catalyzed Crossed Aldol Reaction
This protocol is adapted from the work on synergistic gold-iron catalysis.[10][11][12]
Materials:
-
Keto-alkyne
-
Aldehyde
-
[IPrAuCl] (or other suitable gold precatalyst)
-
Silver triflate (AgOTf)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Ethyl acetate, anhydrous
-
Water
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the keto-alkyne (1.0 equiv), the aldehyde (1.2 equiv), and Fe(acac)₃ (10 mol%).
-
In a separate vial, prepare the gold catalyst by mixing [IPrAuCl] (1 mol%) and AgOTf (1 mol%) in anhydrous ethyl acetate.
-
Add the gold catalyst solution to the reaction mixture.
-
Add a controlled amount of water (e.g., 5 equivalents relative to the keto-alkyne).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in assessing catalyst stereoselectivity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship in catalyst development.
Caption: General workflow for screening and optimizing stereoselective catalysts.
Caption: Logical flow from catalyst components to stereoselective product formation.
Conclusion
Catalysts derived from this compound in combination with chiral phosphine ligands are highly effective for a range of stereoselective transformations. Their performance, particularly in the intramolecular hydroamination of allenes and cyclization of 1,6-enynes, often surpasses that of other transition metal catalysts in terms of both reactivity and enantioselectivity. However, for other fundamental reactions like the aldol reaction, catalysts based on other metals such as nickel and silver can provide excellent and sometimes more general alternatives. The choice of the chiral ligand remains the most critical factor in achieving high stereoselectivity with gold catalysts. This guide provides a starting point for researchers to navigate the selection of appropriate catalytic systems for their specific synthetic challenges, emphasizing the importance of consulting detailed experimental protocols for successful implementation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes [organic-chemistry.org]
- 3. Gold(I)-catalyzed enantioselective intramolecular hydroamination of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I)-catalyzed enantioselective [4 + 2]-cycloaddition of allene-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Gold(I)-catalyzed enantioselective [4 + 2]-cycloaddition of allene-dienes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free cascade radical cyclization of 1,6-enynes with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchwith.njit.edu [researchwith.njit.edu]
- 13. Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triphenylphosphinechlorogold and Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic chemistry is dominated by transition metals, with palladium having long been the cornerstone of carbon-carbon bond formation through cross-coupling reactions. In the quest for more economical and sustainable alternatives, gold catalysts, such as triphenylphosphinechlorogold(I) (AuCl(PPh₃)), have emerged as a subject of intense investigation. This guide provides an objective, data-supported comparison of the performance of AuCl(PPh₃) against a standard palladium catalyst in the context of the Sonogashira cross-coupling reaction, a staple in synthetic chemistry for the formation of C(sp²)-C(sp) bonds.
Executive Summary
Experimental evidence strongly indicates that for Sonogashira-type cross-coupling reactions, palladium catalysts remain unequivocally superior to this compound. While gold has proven effective in other areas of catalysis, particularly in the activation of alkynes, it is largely ineffective as a standalone catalyst for the Sonogashira coupling. Research suggests that reports of successful "palladium-free" gold-catalyzed couplings are often attributable to trace palladium contamination.[1] In its most effective role in this reaction, gold serves as a co-catalyst with palladium, replacing copper to activate the alkyne.
Performance Benchmark: The Sonogashira Coupling
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, serves as an ideal benchmark for comparing these two catalysts. The model reaction used for this comparison is the coupling of iodobenzene with phenylacetylene to form diphenylacetylene.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of a standard palladium catalyst system against a gold-only system under comparable conditions.
| Parameter | Palladium Catalyst System | This compound(I) |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) & Copper(I) iodide (CuI) | This compound(I) (AuCl(PPh₃)) |
| Reaction | Sonogashira Coupling of Iodobenzene and Phenylacetylene | Sonogashira Coupling of Iodobenzene and Phenylacetylene |
| Catalyst Loading | 2.0 mol% PdCl₂(PPh₃)₂, 2.1 mol% CuI | 2.0 mol% AuCl(PPh₃) |
| Base | Triethylamine (Et₃N) | Not specified, but bases like Et₃N or K₂CO₃ are typical |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | Room Temperature | 130 °C |
| Reaction Time | 1.5 hours | 16-24 hours |
| Yield | 97% [2] | ~2% [1] |
| Conclusion | Highly efficient and rapid reaction. | Ineffective as a standalone catalyst. |
Note: The conditions for the gold-catalyzed reaction are based on reports where its inefficacy was demonstrated. Direct, high-yield reports for gold-only catalysis are highly contested.
Experimental Protocols
1. High-Efficacy Protocol: Palladium-Catalyzed Sonogashira Coupling[2]
This protocol details the highly efficient synthesis of diphenylacetylene using a palladium/copper co-catalyst system.
-
Materials:
-
Iodobenzene (9.80 mmol, 1.0 equiv.)
-
Phenylacetylene (10.7 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.195 mmol, 2.0 mol%)
-
Copper(I) iodide (CuI, 0.210 mmol, 2.1 mol%)
-
Anhydrous Tetrahydrofuran (THF), 40 mL
-
Triethylamine (Et₃N, 14.7 mmol, 1.5 equiv.)
-
-
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add iodobenzene, phenylacetylene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF followed by triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Upon completion, quench the reaction with 20 mL of water.
-
Extract the organic layer, wash with brine (10 mL), and dry over sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield diphenylacetylene.
-
Expected Yield: ~97%
-
2. Low-Efficacy Protocol: Attempted Gold-Catalyzed Sonogashira Coupling
This protocol is representative of studies investigating the viability of a palladium-free, gold-catalyzed Sonogashira reaction.
-
Materials:
-
Iodobenzene (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
This compound(I) (AuCl(PPh₃), 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, combine AuCl(PPh₃), K₂CO₃, iodobenzene, and phenylacetylene in toluene.
-
Heat the mixture at 130 °C for 16-24 hours.
-
After cooling, analyze the reaction mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine product formation.
-
Visualizing the Mechanisms and Workflow
The following diagrams, generated using DOT language, illustrate the key catalytic cycle and a logical workflow for catalyst evaluation.
Figure 1: Simplified catalytic cycle for the Palladium/Copper co-catalyzed Sonogashira reaction.
Figure 2: Logical workflow for the comparative evaluation of AuCl(PPh₃) as a Sonogashira catalyst.
Discussion and Conclusion
The fundamental difference in catalytic performance stems from the distinct electronic properties of gold(I) and palladium(0). The key initial step in the Sonogashira cycle is the oxidative addition of the aryl halide to the metal center, a process that involves the metal donating electron density to the C-X bond. Palladium(0) complexes are highly adept at this step. In contrast, gold(I) complexes like AuCl(PPh₃) are significantly more resistant to oxidation and are generally unable to activate the aryl halide in this manner.[1][3]
For researchers and professionals in drug development, this comparison underscores a critical point: while the exploration of novel catalysts is vital for innovation, established methods often hold their place for reasons of robust and reproducible efficacy. For C(sp²)-C(sp) cross-coupling reactions, palladium-based systems remain the gold standard. This compound is not a viable standalone substitute for palladium catalysts in this context. Any claims of high-yield, "palladium-free" Sonogashira reactions using simple gold salts should be approached with a high degree of scrutiny and an awareness of the potential role of trace palladium impurities.
References
A Cost-Benefit Analysis of Triphenylphosphinechlorogold in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that balances efficacy with economic viability. Triphenylphosphinechlorogold(I), AuCl(PPh₃), is a widely utilized and commercially available precatalyst in a multitude of organic transformations. This guide provides an objective comparison of its performance against other common gold catalysts and alternative synthetic methods, supported by experimental data, detailed protocols, and an analysis of its cost-effectiveness.
Performance Comparison in Key Synthetic Transformations
The efficacy of a catalyst is reaction-dependent. Below is a comparative analysis of AuCl(PPh₃) in three key classes of organic reactions: hydrosilylation, enyne cyclization, and hydroamination. In many applications, AuCl(PPh₃) serves as a stable precursor to the catalytically active cationic gold(I) species, which is typically generated in situ through the abstraction of the chloride ligand by a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).
Hydrosilylation of Aldehydes
The hydrosilylation of aldehydes to produce silyl ethers is a fundamental transformation in organic synthesis. Gold catalysts have demonstrated significant activity in this reaction. A direct comparison reveals the superior performance of phosphine-ligated gold complexes over other gold(I) precursors.
Table 1: Comparison of Gold(I) Catalysts in the Hydrosilylation of Benzaldehyde with Triethylsilane
| Catalyst | Ligand | Yield (%) | Time (h) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| (tht)AuCl | Tetrahydrothiophene | 95 | 2 | 1 | 95 | 47.5 |
| AuCl(PPh₃) | Triphenylphosphine | 98 | 1 | 1 | 98 | 98 |
| JohnPhosAuCl | JohnPhos | 99 | 1 | 1 | 99 | 99 |
Data compiled from literature reports.
As evidenced in Table 1, this compound demonstrates a higher turnover frequency (TOF) compared to (tht)AuCl, achieving a near-quantitative yield in half the reaction time. While JohnPhosAuCl shows a marginally higher yield and TOF, the significantly higher cost of the JohnPhos ligand may impact the overall cost-effectiveness of this alternative.
Enyne Cyclization
The cycloisomerization of enynes is a powerful method for the construction of complex cyclic systems. Cationic gold(I) catalysts, often generated from AuCl(PPh₃), are highly effective for these transformations.
Table 2: Comparison of Catalysts in the Cyclization of a 1,6-Enyne
| Catalyst System | Yield (%) | Time (h) | Catalyst Loading (mol%) |
| AuCl(PPh₃)/AgOTf | 89 | 0.5 | 5 |
| AuCl(PPh₃)/AgSbF₆ | 65 | 0.5 | 5 |
| AuCl₃ | 51 | 1.5 | 5 |
| PtCl₂ | 30 | 1.5 | 5 |
Data represents a typical outcome for a standard 1,6-enyne substrate.
In this representative enyne cyclization, the combination of this compound with silver triflate provides the highest yield in a short reaction time[1]. The choice of the silver salt co-catalyst significantly influences the reaction outcome. Compared to other metal catalysts like gold(III) chloride and platinum(II) chloride, the AuCl(PPh₃)-based system is demonstrably more efficient.
Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon triple bond is a direct route to enamines and imines. Gold catalysts, including those derived from AuCl(PPh₃), have been successfully employed in these reactions.
Table 3: Comparison of Catalysts in the Intermolecular Hydroamination of Phenylacetylene with Aniline
| Catalyst System | Yield (%) | Time (h) | Catalyst Loading (mol%) |
| AuCl(PPh₃)/AgOTf | up to 95% | 2-12 | 1-5 |
| (IPr)AuCl/AgSbF₆ | High | 2-12 | 1-5 |
| Pd(OAc)₂/dppf | Moderate to High | 12-24 | 2-5 |
Yields and reaction times are substrate-dependent. Data is generalized from multiple literature sources.
For the hydroamination of alkynes, both phosphine-ligated gold(I) complexes and N-heterocyclic carbene (NHC)-ligated gold(I) complexes, such as (IPr)AuCl, exhibit high catalytic activity. While both classes of catalysts can provide excellent yields, the choice may depend on the specific substrates and the desired functional group tolerance. Palladium-based systems can also effect this transformation but often require longer reaction times and may have different chemoselectivity profiles.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of not only the price of the catalyst but also its efficiency (catalyst loading, reaction time, and yield).
Table 4: Estimated Cost Comparison of Selected Gold Catalysts
| Catalyst | Price (USD/g) | Price (USD/mmol) |
| AuCl(PPh₃) | ~75-150 | ~37-74 |
| (tht)AuCl | ~150-250 | ~48-80 |
| JohnPhosAuCl | ~300-500 | ~159-265 |
| (IPr)AuCl | ~250-400 | ~155-248 |
| AuCl₃ | ~150-250 | ~45-76 |
Prices are estimates based on commercially available data and may vary depending on the supplier and purity.
Analysis:
-
This compound (AuCl(PPh₃)) offers a compelling balance of cost and performance. Its moderate price per gram, combined with its high efficiency in many reactions (often requiring low catalyst loadings), makes it an economically attractive option for many synthetic applications.
-
(tht)AuCl , while sometimes cheaper per gram, often exhibits lower catalytic activity, potentially requiring higher loadings or longer reaction times, which can offset the initial cost advantage.
-
Specialized Phosphine and NHC Ligated Catalysts (e.g., JohnPhosAuCl, (IPr)AuCl) , while demonstrating excellent catalytic activity, come at a significantly higher cost. Their use is often justified in cases where very high yields, specific selectivities, or the ability to catalyze particularly challenging transformations are required, especially in the context of high-value product synthesis in the pharmaceutical industry.
-
Gold(III) Chloride (AuCl₃) is a relatively inexpensive gold source but often shows lower catalytic efficiency and may require harsher reaction conditions compared to Au(I) catalysts.
Experimental Protocols
Below are detailed methodologies for two key reactions catalyzed by this compound.
Protocol 1: Gold-Catalyzed Hydrosilylation of Benzaldehyde
Materials:
-
This compound(I) (AuCl(PPh₃))
-
Benzaldehyde
-
Triethylsilane
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound(I) (4.9 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous dichloromethane (5 mL) to dissolve the catalyst.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
Add triethylsilane (160 µL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by silica gel column chromatography to afford the corresponding silyl ether.
Protocol 2: Gold-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Aniline
Materials:
-
This compound(I) (AuCl(PPh₃))
-
Silver trifluoromethanesulfonate (AgOTf)
-
Phenylacetylene
-
Aniline
-
Anhydrous toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound(I) (24.7 mg, 0.05 mmol, 5 mol%) and silver triflate (12.8 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active cationic gold catalyst.
-
Add aniline (91 µL, 1.0 mmol) to the catalyst mixture.
-
Add phenylacetylene (110 µL, 1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-12 hours (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a short pad of celite to remove the silver chloride byproduct.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the corresponding N-sulfonyl imine.
Visualization of Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for gold(I)-catalyzed hydrosilylation and enyne cyclization.
Caption: Proposed catalytic cycle for gold(I)-catalyzed hydrosilylation of aldehydes.
Caption: Generalized catalytic cycle for gold(I)-catalyzed enyne cyclization.
Conclusion
This compound(I) stands out as a versatile and cost-effective precatalyst for a range of important synthetic transformations. Its performance, particularly in hydrosilylation and enyne cyclization reactions, is highly competitive, often surpassing that of simpler gold salts and rivaling more expensive, specialized catalysts. The economic advantage of AuCl(PPh₃) becomes particularly evident when considering its moderate price point in conjunction with its high catalytic efficiency. While more expensive catalysts may be warranted for specific, highly demanding applications, for a broad spectrum of synthetic challenges, this compound offers an optimal balance of reactivity, stability, and cost, making it a valuable tool in the arsenal of the modern synthetic chemist.
References
Safety Operating Guide
Proper Disposal of Triphenylphosphinechlorogold: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of triphenylphosphinechlorogold (CAS No. 14243-64-2), also known as chloro(triphenylphosphine)gold(I). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Below is a summary of its key hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: N95 dust mask or NIOSH-certified dust and mist respirator.[1][2]
-
Eye Protection: Chemical safety goggles or eyeshields.[1][2]
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Body Protection: Wear suitable protective clothing.[1]
II. Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal facility.[4][6][7] Given its gold content, reclamation or recycling for precious metal recovery is also a viable and recommended option.[1]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and personal protective equipment.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Waste Collection and Storage
-
Collect solid waste in a clearly labeled, sealed, and suitable container.
-
Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[4]
-
Ensure the container is kept tightly closed to prevent the release of dust.[4]
Step 3: Accidental Spill Cleanup
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][6]
-
Wash the spill area thoroughly.
Step 4: Disposal and Treatment
-
Option A: Hazardous Waste Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Provide the waste manifest with the correct chemical name and CAS number (14243-64-2).
-
Observe all federal, state, and local regulations.[5]
-
-
Option B: Precious Metal Recovery:
-
Contact a specialized chemical waste vendor that offers precious metal recovery services. All material should be retained for this purpose where possible.[1]
-
-
Option C: Incineration:
-
An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a qualified waste disposal facility.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. (Ph3P)AuCl - クロロ(トリフェニルホスフィン)金(I)、 99.9+ 微量金属 [sigmaaldrich.com]
- 3. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. rowleybio.com [rowleybio.com]
Essential Safety and Handling Guide for Triphenylphosphinegold(I) Chloride
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Triphenylphosphinegold(I) chloride, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Triphenylphosphinegold(I) chloride is a hazardous substance that requires strict safety measures to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields meeting ANSI Z87.1 or equivalent standards.[4] A face shield may be required for large quantities or when there is a splash hazard.[4] | To protect against dust particles and accidental splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene rubber gloves.[5] It is recommended to double-glove. | To prevent skin contact, which can cause irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat.[6] For extensive handling, a chemical-resistant apron may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood.[1][7] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[2][3] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
Operational Plan:
-
Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[5] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All handling of solid Triphenylphosphinegold(I) chloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood with exhaust ventilation to minimize dust formation and inhalation.[3][5]
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Contaminated clothing should be removed and washed before reuse.[5]
Storage Plan:
Store Triphenylphosphinegold(I) chloride in a tightly sealed, properly labeled container.[5][7] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7][8] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[2]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅AuClP |
| Molecular Weight | 494.71 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 248-249°C[2] |
| Solubility | Insoluble in water and ethanol. Soluble in methylene chloride, acetonitrile, benzene, and acetone.[2][3] |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical attention.[7] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][7] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in Table 1.
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5][7] Avoid generating dust.
-
Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.[5]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of Triphenylphosphinegold(I) chloride and its containers is essential to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected as hazardous waste.
-
Disposal Method: Dispose of the waste material through a licensed hazardous waste disposal company.[7][9] Do not dispose of it down the drain or into the environment.[5][7] Due to the gold content, recovery of the precious metal should be considered.[5] Always follow local, state, and federal regulations for hazardous waste disposal.[7][9]
Workflow and Safety Pathway Diagram
The following diagram illustrates the key steps for the safe handling of Triphenylphosphinegold(I) chloride from receipt to disposal.
Caption: Workflow for safe handling of Triphenylphosphinegold(I) chloride.
References
- 1. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]
- 2. Chloro(triphenylphosphine)gold | 14243-64-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. gelest.com [gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
